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  • Product: 1-Oxa-4-thiaspiro[4.5]decane
  • CAS: 177-15-1

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Formation Mechanism of 1-Oxa-4-thiaspiro[4.5]decane

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of the formation mechanism of 1-Oxa-4-thiaspiro[4.5]decane, a heterocyclic compound of signif...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the formation mechanism of 1-Oxa-4-thiaspiro[4.5]decane, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document elucidates the acid-catalyzed reaction between cyclohexanone and 2-mercaptoethanol, detailing the mechanistic pathway from initial nucleophilic attack to the final spirocyclization. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of spiro-heterocyclic scaffolds.

Introduction: The Significance of 1-Oxa-4-thiaspiro[4.5]decane

Spiro-heterocyclic compounds, which feature two rings sharing a single atom, are prominent structural motifs in a vast array of biologically active molecules and approved pharmaceuticals.[1] The unique three-dimensional architecture of spirocycles often imparts favorable pharmacological properties, including enhanced receptor binding affinity and improved metabolic stability.

1-Oxa-4-thiaspiro[4.5]decane, and its derivatives, have emerged as a noteworthy class of compounds, particularly in the field of neuroscience. Research has identified derivatives of this scaffold as potent and selective agonists for the 5-HT1A serotonin receptor, highlighting their potential for the development of novel therapeutics for anxiety, depression, and other central nervous system disorders. The strategic incorporation of both oxygen and sulfur heteroatoms within the spirocyclic framework can significantly influence the molecule's polarity, lipophilicity, and hydrogen bonding capacity, thereby modulating its pharmacokinetic and pharmacodynamic profile. A thorough understanding of the formation mechanism of this core scaffold is therefore paramount for the rational design and synthesis of new, more effective drug candidates.

The Core Mechanism: Acid-Catalyzed Spirocyclization

The formation of 1-Oxa-4-thiaspiro[4.5]decane is achieved through the acid-catalyzed reaction of cyclohexanone with 2-mercaptoethanol. This reaction proceeds via a well-established pathway for the formation of 1,3-oxathiolanes from carbonyl compounds.[2][3] The mechanism can be dissected into several key steps, each governed by fundamental principles of organic reactivity.

Step 1: Protonation of the Carbonyl Oxygen

The reaction is initiated by the protonation of the carbonyl oxygen of cyclohexanone by an acid catalyst (e.g., H⁺). This step is crucial as it significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Step 2: Nucleophilic Attack by the Thiol Group

The sulfur atom of 2-mercaptoethanol, being a soft and highly effective nucleophile, preferentially attacks the activated carbonyl carbon. This is a critical point of selectivity; the thiol group is more nucleophilic than the hydroxyl group, leading to the initial formation of a hemithioacetal intermediate.[2]

Step 3: Proton Transfer

A proton transfer event occurs, either intramolecularly or mediated by the solvent, from the newly formed sulfonium ion to the hydroxyl group, converting it into a better leaving group (water).

Step 4: Intramolecular Cyclization and Elimination of Water

The lone pair of electrons on the oxygen atom of the hydroxyl group of the hemithioacetal intermediate attacks the protonated carbon, leading to the formation of a five-membered ring. This is followed by the elimination of a water molecule, resulting in the formation of a protonated 1-Oxa-4-thiaspiro[4.5]decane.

Step 5: Deprotonation

The final step involves the deprotonation of the oxonium ion by a base (e.g., water or the conjugate base of the acid catalyst) to yield the neutral 1-Oxa-4-thiaspiro[4.5]decane product and regenerate the acid catalyst.

Visualizing the Mechanism:

Formation_of_1-Oxa-4-thiaspiro[4.5]decane cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product Cyclohexanone Cyclohexanone Protonated_Ketone Protonated Cyclohexanone Cyclohexanone->Protonated_Ketone Step 1: Protonation Mercaptoethanol 2-Mercaptoethanol Hemithioacetal Hemithioacetal Intermediate Mercaptoethanol->Hemithioacetal Step 2: Nucleophilic Attack Catalyst_in H+ (catalyst) Catalyst_in->Protonated_Ketone Step 1: Protonation Protonated_Ketone->Hemithioacetal Step 2: Nucleophilic Attack Protonated_Intermediate Protonated Hemithioacetal Hemithioacetal->Protonated_Intermediate Step 3: Proton Transfer Cyclized_Intermediate Protonated Spirocycle Protonated_Intermediate->Cyclized_Intermediate Step 4: Intramolecular Cyclization Water H2O Protonated_Intermediate->Water Product 1-Oxa-4-thiaspiro[4.5]decane Cyclized_Intermediate->Product Step 5: Deprotonation Catalyst_out H+ (regenerated) Cyclized_Intermediate->Catalyst_out

Caption: Acid-catalyzed formation of 1-Oxa-4-thiaspiro[4.5]decane.

Experimental Protocol and Validation

The synthesis of 1-Oxa-4-thiaspiro[4.5]decane is a relatively straightforward procedure, often employed as a method for the protection of carbonyl groups in organic synthesis.[2][3]

Materials and Reagents
ReagentPuritySupplier
Cyclohexanone≥99%(Typical)
2-Mercaptoethanol≥99%(Typical)
Acid Catalyst (e.g., p-TsOH)Reagent Grade(Typical)
TolueneAnhydrous(Typical)
Sodium BicarbonateSaturated aq.(Typical)
Anhydrous Sodium SulfateReagent Grade(Typical)
Step-by-Step Synthesis
  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add toluene, cyclohexanone (1.0 eq), and 2-mercaptoethanol (1.2 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.02 eq).

  • Heat the reaction mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1-Oxa-4-thiaspiro[4.5]decane.

Product Characterization and Validation

The structure of the synthesized 1-Oxa-4-thiaspiro[4.5]decane can be confirmed by standard spectroscopic methods.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the product (158.26 g/mol ).[4]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the absence of a strong absorption band around 1710 cm⁻¹ (C=O stretch) from the starting cyclohexanone and the absence of a broad O-H stretch from 2-mercaptoethanol. The presence of C-O and C-S stretching frequencies will be indicative of the product.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show characteristic signals for the methylene protons of the oxathiolane ring and the cyclohexyl ring.

    • ¹³C NMR: The spectrum will show a signal for the spiro carbon at a characteristic downfield shift, along with signals for the other carbons in the molecule.

Conclusion

The formation of 1-Oxa-4-thiaspiro[4.5]decane from cyclohexanone and 2-mercaptoethanol is a robust and well-understood acid-catalyzed process. The mechanism hinges on the initial nucleophilic attack of the sulfur atom of 2-mercaptoethanol on the protonated carbonyl of cyclohexanone, followed by intramolecular cyclization. This foundational understanding is crucial for the strategic design and synthesis of novel spiro-heterocyclic compounds with potential applications in drug discovery and development. The straightforward nature of the synthesis and the stability of the resulting compound make it an attractive scaffold for further chemical exploration.

References

  • PubChem. 1-Oxa-4-thiaspiro[4.5]decane. National Center for Biotechnology Information. [Link]

  • Streinz, L., Koutek, B., & Saman, D. (1997). An Effective Synthesis of 1,3-Oxathiolanes.
  • Organic Chemistry Portal. Oxathioacetal synthesis by oxathioacetalisation. [Link]

  • Alonso, D., Font, J., & Ortuño, R. M. (1993). 13C NMR assignments of 1‐oxaspiro[4.5]decan‐2‐ones and 1‐oxaspiro[4.5] decanes. Magnetic Resonance in Chemistry, 31(9), 843-846.
  • PubChem. 1-Oxaspiro(4.5)decane. National Center for Biotechnology Information. [Link]

  • ResearchGate. Proposed reaction mechanism for the reduction of cyclohexanone to... [Link]

  • Wikipedia. Spiro compound. [Link]

  • Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. [Link]

Sources

Exploratory

An In-depth Technical Guide to the NMR Spectral Analysis of 1-Oxa-4-thiaspiro[4.5]decane

For Researchers, Scientists, and Drug Development Professionals Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. This gu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 1-Oxa-4-thiaspiro[4.5]decane, a heterocyclic spiro compound of interest in medicinal chemistry.[1] By dissecting its molecular structure, we will predict the chemical shifts, multiplicities, and through-bond correlations. This whitepaper delves into the theoretical basis for these predictions, including the influence of heteroatom electronegativity and the rigid spirocyclic framework. Furthermore, it outlines a systematic workflow employing one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments to achieve complete and confident spectral assignment. A detailed experimental protocol and a practical data interpretation guide are included to serve as a robust reference for researchers working with this molecule and structurally related scaffolds.

Introduction and Structural Overview

1-Oxa-4-thiaspiro[4.5]decane is a bicyclic heterocyclic compound featuring a unique spiro linkage between a tetrahydrofuran-derived oxathiolane ring and a cyclohexane ring.[2] Its structure, C₈H₁₄OS, presents a fascinating case for NMR analysis due to the presence of two different heteroatoms (Oxygen and Sulfur) and the stereochemically constrained spiro center.[2][3] Such scaffolds are of increasing interest in drug discovery, where the three-dimensional architecture of spirocycles can provide novel interactions with biological targets.[4] An accurate and complete assignment of its NMR spectra is the foundational step for confirming its identity, assessing its purity, and studying its conformational dynamics.

This guide will systematically deconstruct the NMR analysis of this molecule, providing both predictive insights and a practical framework for experimental verification.

Molecular Structure and Numbering Scheme:

To facilitate a clear discussion, the following IUPAC-recommended numbering scheme will be used throughout this guide. The spiro-carbon, the junction of the two rings, is designated as C5.

Figure 1: IUPAC numbering for 1-Oxa-4-thiaspiro[4.5]decane.

Predicted ¹H NMR Spectral Analysis

Due to the absence of any symmetry elements passing through the bonds of the molecule, all methylene protons on both rings are diastereotopic, meaning each proton on a given CH₂ group is chemically distinct. Therefore, we anticipate a complex spectrum where all 14 protons theoretically give unique signals.

A. Tetrahydrofuran-derived Ring Protons (C2 & C3):

  • H2 Protons (α to Oxygen): The two protons on C2 are directly adjacent to the highly electronegative oxygen atom. This proximity causes significant deshielding, shifting their resonance downfield. A typical chemical shift range for protons alpha to an ether oxygen is 3.4-4.5 ppm.[5][6] These two protons will appear as a complex multiplet, likely an AB quartet, due to geminal coupling to each other and vicinal coupling to the H3 protons.

  • H3 Protons (α to Sulfur): The protons on C3 are adjacent to the sulfur atom. Sulfur is less electronegative than oxygen, so the deshielding effect is less pronounced.[5] Protons alpha to a sulfide are typically found in the 2.0-2.5 ppm range.[5] These protons will also form a complex multiplet, coupled to both each other (geminal) and the H2 protons (vicinal).

B. Cyclohexane Ring Protons (C6, C7, C8, C9, C10):

  • The ten protons on the cyclohexane ring will reside in the typical aliphatic region, expected between approximately 1.3 and 1.8 ppm.[1] The lack of strongly electron-withdrawing groups attached directly to this ring means these protons are relatively shielded.

  • Due to the rigid spiro-fusion, the cyclohexane ring will adopt a chair conformation. This will result in chemically distinct axial and equatorial protons for each methylene group. Axial and equatorial protons on the same carbon will exhibit large geminal coupling (~12-14 Hz).

  • The signals for these 10 protons are expected to be heavily overlapped, appearing as a broad, complex multiplet.[1] Disentangling these signals requires advanced 2D NMR techniques.

Predicted ¹³C NMR Spectral Analysis

Based on the molecule's asymmetry, we expect to see 8 distinct signals in the proton-decoupled ¹³C NMR spectrum, one for each carbon atom.

Carbon Atom(s)HybridizationPredicted Chemical Shift (ppm)Rationale
C5 (Spiro)sp³75 - 90Quaternary carbon bonded to two heteroatoms (O and S). Its chemical shift will be significantly downfield. Spiro carbons in similar systems are known to resonate in this region.[7]
C2sp³65 - 80Carbon adjacent to oxygen in an ether-like environment. The strong deshielding effect of oxygen places it in this characteristic range.[5]
C3sp³30 - 45Carbon adjacent to sulfur. The deshielding effect is moderate, placing it downfield of standard alkanes but upfield of C2. Carbons adjacent to sulfur in sulfides typically appear in the 20-40 ppm range.[5]
C6, C10sp³30 - 40Cyclohexane carbons adjacent to the spiro center. They experience a slight downfield shift due to the quaternary substitution at C5.
C7, C9sp³20 - 30Standard cyclohexane methylene carbons, beta to the spiro center.
C8sp³20 - 30Standard cyclohexane methylene carbon, gamma to the spiro center.

The Role of 2D NMR in Unambiguous Assignment

While 1D NMR provides initial predictions, the complexity and signal overlap, particularly in the ¹H spectrum, necessitate the use of 2D NMR experiments for definitive structural confirmation.

G cluster_1d 1D Experiments cluster_2d 2D Correlation Experiments exp exp data data insight insight H1 1D ¹H NMR H1_data Proton Shifts & Multiplicities H1->H1_data C13 1D ¹³C NMR C13_data Carbon Shifts C13->C13_data COSY 2D COSY COSY_data ¹H-¹H Correlations COSY->COSY_data HSQC 2D HSQC HSQC_data ¹H-¹³C Direct Correlations HSQC->HSQC_data HMBC 2D HMBC HMBC_data ¹H-¹³C Long-Range Correlations HMBC->HMBC_data H1_data->COSY H1_data->HSQC H1_data->HMBC C13_data->HSQC C13_data->HMBC COSY_insight Identify Spin Systems COSY_data->COSY_insight HSQC_insight Assign Protons to Carbons HSQC_data->HSQC_insight HMBC_insight Confirm Connectivity & Quaternary C's HMBC_data->HMBC_insight COSY_insight->HSQC_insight HSQC_insight->HMBC_insight Final Complete Assignment HMBC_insight->Final

Sources

Foundational

Thermodynamic Stability and Conformational Dynamics of the 1-Oxa-4-thiaspiro[4.5]decane Ring System

Prepared By: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary The 1-oxa-4-thiaspiro[4.5]decane scaffold (PubChem CID 9094)[1] represents...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared By: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The 1-oxa-4-thiaspiro[4.5]decane scaffold (PubChem CID 9094)[1] represents a highly versatile structural motif. In synthetic organic chemistry, it serves as a robust, orthogonal protecting group for cyclohexanone derivatives. In medicinal chemistry, derivatives of this spirocyclic system have been identified as potent and selective 5-HT1A receptor agonists, making them highly valuable in neuroscience drug development[2]. As a Senior Application Scientist, I approach the thermodynamic profiling of this spiro system not merely as an academic exercise, but as a critical predictive tool. Understanding the exact thermodynamic and kinetic parameters governing its stability allows researchers to predict its behavior during complex multi-step syntheses and its metabolic stability in vivo.

Thermodynamic Principles of the Spiro[4.5]decane System

The thermodynamic stability of 1-oxa-4-thiaspiro[4.5]decane is governed by a delicate interplay of enthalpic bond energies, entropic chelate effects, and conformational strain relief.

Enthalpic Contributions and the Anomeric Effect

The formation of the oxathioacetal from cyclohexanone[3] and 2-mercaptoethanol is driven primarily by the formation of strong C–O and C–S bonds at the sp3 hybridized spiro carbon. Furthermore, the 1,3-oxathiolane ring benefits from a generalized anomeric (gauche) effect. The lone electron pairs on the oxygen and sulfur heteroatoms delocalize into the adjacent σ∗ antibonding orbitals of the neighboring polar bonds. Because sulfur is highly polarizable, this orbital overlap provides a significant enthalpic stabilization that lowers the overall ground-state energy of the molecule.

Conformational Dynamics and Steric Minimization

In solution, the cyclohexane ring adopts a classic chair conformation to minimize torsional strain, while the 5-membered 1,3-oxathiolane ring rapidly pseudorotates through various envelope conformations. The spiro fusion introduces inevitable 1,3-diaxial interactions between the heteroatoms of the oxathiolane ring and the axial protons of the cyclohexane ring.

Because the van der Waals radius of sulfur (1.80 Å) is significantly larger than that of oxygen (1.52 Å), the system thermodynamically favors the conformer where the smaller oxygen atom occupies the sterically demanding axial position relative to the cyclohexane ring. This forces the bulky sulfur atom into the less hindered equatorial position, minimizing transannular steric clashes and establishing the thermodynamic minimum.

StabilityFactors Root Thermodynamic Stability 1-Oxa-4-thiaspiro[4.5]decane Entropic Entropic Contributions Root->Entropic Enthalpic Enthalpic Contributions Root->Enthalpic Conformational Conformational Dynamics Root->Conformational Sub1 Chelate Effect (ΔS > 0) Entropic->Sub1 Sub2 Anomeric Effect & Bond Energy Enthalpic->Sub2 Sub3 Axial Oxygen / Equatorial Sulfur Conformational->Sub3

Core physicochemical pillars driving the thermodynamic stability of the spiro system.

Kinetics vs. Thermodynamics of Formation

The synthesis of 1-oxa-4-thiaspiro[4.5]decane highlights a classic divergence between kinetic and thermodynamic control. The reaction is typically catalyzed by Lewis acids, such as Scandium(III) triflate, which selectively activate the hard oxygen of the carbonyl without being irreversibly poisoned by the sulfur nucleophile[4].

  • Kinetic Attack: Sulfur, being a "soft" and highly polarizable nucleophile, attacks the activated carbonyl carbon much faster than the "hard" oxygen of the hydroxyl group. This kinetically rapid step forms the hemithioacetal intermediate.

  • Thermodynamic Sink: The subsequent acid-catalyzed elimination of water generates a highly electrophilic thionium/oxonium intermediate. The adjacent hydroxyl oxygen rapidly traps this intermediate via intramolecular ring closure. This step is entropically driven (the Chelate Effect), as the pre-organized intermediate drastically lowers the activation entropy ( ΔS‡ ), locking the molecule into its deep thermodynamic sink.

EnergyLandscape A Reactants Cyclohexanone + 2-Mercaptoethanol B Intermediate Hemithioacetal A->B Fast (Kinetic) S-attack C Transition State Thionium Ion B->C Acid Catalyzed -H2O D Product 1-Oxa-4-thiaspiro[4.5]decane C->D Fast (Thermodynamic) O-attack

Reaction pathway and kinetic vs. thermodynamic stages of oxathioacetal formation.

Hydrolytic Stability and Orthogonal Cleavage

In drug development and complex synthesis, protecting groups must be stable under diverse conditions but cleavable under highly specific ones. The 1-oxa-4-thiaspiro[4.5]decane system occupies a "Goldilocks" zone of thermodynamic stability.

As shown in the data below, oxathioacetals are significantly more stable to aqueous acidic hydrolysis than standard 1,3-dioxolanes (acetals) due to the poor basicity of the sulfur atom, which resists protonation. However, they are more labile than 1,3-dithiolanes (dithioacetals). This enables orthogonal deprotection : the spiro ring survives standard Brønsted acid treatments but can be rapidly cleaved using soft Lewis acids (e.g., Ag+ , Hg2+ ) or via visible-light photoredox catalysis[5], which selectively oxidizes the sulfur atom to lower the activation energy for C–S bond cleavage.

Quantitative Data: Thermodynamic Profiling Comparison
Property1,4-Dioxaspiro[4.5]decane (O,O)1-Oxa-4-thiaspiro[4.5]decane (O,S)1,4-Dithiaspiro[4.5]decane (S,S)
Relative Formation Enthalpy ( ΔHf​ ) ExothermicHighly ExothermicMost Exothermic
Acid Hydrolysis Rate ( krel​ ) 104 (Fast / Labile) 101 (Moderate / Tunable) 1 (Slow / Highly Stable)
Anomeric Stabilization StrongModerateWeak
Optimal Cleavage Conditions Dilute Brønsted Acids (HCl, TFA)Soft Lewis Acids ( Ag+ ), PhotoredoxHeavy Metals ( Hg2+ ), Strong Oxidation

Experimental Protocols for Thermodynamic Profiling

To ensure scientific integrity, the following protocols are designed as self-validating systems . I have explicitly outlined the causality behind the instrumental parameters to guarantee reproducible thermodynamic data.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Enthalpy of Formation ( ΔHf​ )

Causality: While traditional reaction monitoring relies on end-point yields, ITC captures the real-time thermodynamic signature ( ΔH , ΔG , ΔS ) of the oxathioacetalization. By observing the heat flow during the precise addition of 2-mercaptoethanol to cyclohexanone, we isolate the specific enthalpic contribution of the C–S and C–O bond formations from bulk solvent effects.

Step-by-Step Methodology:

  • Preparation: Thoroughly degas anhydrous toluene to prevent oxidative side reactions. Prepare a 10.0 mM solution of cyclohexanone in the toluene.

  • Titrant Assembly: Prepare a 100.0 mM solution of 2-mercaptoethanol in toluene, spiked with 1.0 mol% Sc(OTf)3​ as the catalyst[4].

  • Equilibration: Load the cyclohexanone solution into the ITC sample cell (typically 1.4 mL) and the mercaptoethanol/catalyst solution into the injection syringe. Equilibrate the system strictly at 298.15 K.

  • Titration: Program the ITC to perform 25 sequential injections of 10 µL each, with a 180-second spacing between injections to allow the heat signal to return to baseline.

  • Self-Validation (Blanking): Perform a control titration of the mercaptoethanol/catalyst solution into pure anhydrous toluene. Subtract this background heat of dilution from the main experiment. The integrated area under the corrected peaks directly yields the molar enthalpy of formation ( ΔHf​ ).

Protocol 2: Acid-Catalyzed Hydrolysis Kinetics via Quantitative NMR (qNMR)

Causality: Chromatographic methods (HPLC/GC) can artificially shift reversible equilibria during stationary phase interactions. qNMR allows us to observe the hydrolysis of the spiro system in a true steady-state solution. Using an internal standard with a strictly calibrated relaxation delay ensures our integration values reflect absolute molar quantities, continuously validating the mass balance.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 20.0 mg of highly pure 1-oxa-4-thiaspiro[4.5]decane in 0.6 mL of a CD3​CN/D2​O mixture (80:20 v/v) directly in an NMR tube.

  • Internal Standard Integration: Add exactly 5.0 mg of 1,3,5-trimethoxybenzene. Causality: Its singlet aromatic protons (~6.1 ppm) do not overlap with the aliphatic signals of the spiro compound (1.2–4.2 ppm), providing a pristine reference integral.

  • Instrument Calibration: Lock, shim, and tune the NMR spectrometer at 298.15 K. Critical Step: Set the relaxation delay ( D1​ ) to ≥5×T1​ of the longest relaxing proton in the system (typically 15-20 seconds) to guarantee 100% magnetization recovery and quantitative integration.

  • Reaction Initiation: Inject 10 µL of standardized trifluoroacetic acid-d (TFA-d) into the NMR tube, invert rapidly to mix, and insert into the probe.

  • Data Acquisition: Acquire 1H NMR spectra at 10-minute intervals over 12 hours. Plot ln([Spiro]t​/[Spiro]0​) against time to extract the pseudo-first-order rate constant ( kobs​ ). Repeat at 308 K and 318 K to derive the activation energy ( Ea​ ) via the Arrhenius equation.

References

  • BenchChem. A Comparative Analysis of the Bioactivities of 1-Thia-4-azaspiro[4.5]decane and 1-Oxa-4-thiaspiro[4.5]decane.
  • PubChem (NIH). 1-Oxa-4-thiaspiro[4.5]decane | C8H14OS | CID 9094.
  • NIST. Cyclohexanone - the NIST WebBook.
  • Royal Society of Chemistry (RSC). Visible light photoredox catalyzed deprotection of 1,3-oxathiolanes.
  • Thieme Connect. Scandium(III) Triflate as an Efficient and Recyclable Catalyst for Chemoselective Conversion of Carbonyl Compounds to 1,3-Oxathiolanes.

Sources

Exploratory

Unveiling the Mass Spectrometry Fragmentation Pathways of 1-Oxa-4-thiaspiro[4.5]decane

Executive Summary The spiro[4.5]decane scaffold, particularly its heteroatomic derivatives like 1-oxa-4-thiaspiro[4.5]decane, represents a privileged structural motif in modern drug discovery. Due to its unique conformat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The spiro[4.5]decane scaffold, particularly its heteroatomic derivatives like 1-oxa-4-thiaspiro[4.5]decane, represents a privileged structural motif in modern drug discovery. Due to its unique conformational rigidity, this scaffold is frequently utilized in the design of highly selective central nervous system (CNS) therapeutics, including potent 5-HT1A receptor agonists[1]. For researchers and drug development professionals, the precise structural elucidation of these spirocyclic intermediates is non-negotiable.

This technical guide provides an authoritative, in-depth analysis of the gas-phase fragmentation pathways of 1-oxa-4-thiaspiro[4.5]decane under Electron Ionization Mass Spectrometry (EI-MS). By understanding the thermodynamic causality behind these fragmentations, analytical scientists can confidently validate synthetic workflows and identify unknown spiro-metabolites.

Mechanistic Causality in EI-MS Fragmentation

Under standard 70 eV electron ionization, 1-oxa-4-thiaspiro[4.5]decane (Exact Mass: 158.0765 Da) undergoes predictable, yet highly specific, unimolecular decompositions[2]. The fragmentation cascade is primarily driven by the initial ionization of the heteroatoms and the subsequent thermodynamic drive to relieve steric strain at the spiro-carbon center.

Molecular Ion Formation and Charge Localization

The molecular ion [M]+∙ is observed at m/z 158. According to Stevenson's rule and the relative ionization energies of the heteroatoms, the initial charge localization predominantly occurs on the sulfur atom rather than the oxygen atom. This localized radical cation destabilizes the adjacent bonds within the 1,3-oxathiolane ring, initiating the primary fragmentation cascade.

Primary Cleavage: The Cyclohexanone Radical Cation (m/z 98)

The most analytically diagnostic fragmentation pathway involves a cycloreversion-like rupture of the 1,3-oxathiolane ring. As detailed in3[3], the cleavage of the O(1)–C(2) and C(3)–S(4) bonds leads to the expulsion of a neutral C2​H4​S fragment (thiirane, 60 Da).

Causality: This pathway is highly favored because it yields a thermodynamically stable, resonance-stabilized cyclohexanone radical cation ( [C6​H10​O]+∙ ) at m/z 98. The relief of the spiro-ring strain acts as the primary thermodynamic driver for this reaction[3].

Secondary Diagnostic Ions: m/z 60 and m/z 115
  • Thiocarbonyl Cation (m/z 60): A hallmark of spiranes containing a 1,3-oxathiolane ring is the generation of the thiocarbonyl [O=C=S]+∙ odd-electron (OE) ion. This ion frequently exhibits maximum intensity in the lower mass region of the spectrum[3]. Similar gas-phase oxathiolane ring collapses generating thiocarbonyl ions have been documented in the4[4].

  • [C5​H7​OS]+ Cation (m/z 115): Initiated by charge localization on the sulfur atom, the molecular ion can also undergo cleavage of the cyclohexane ring, expelling a neutral propyl radical ( C3​H7∙​ ) to form a prominent even-electron (EE) ion at m/z 115[3].

Quantitative Data Summary

The following table summarizes the critical diagnostic ions required for the positive identification of the 1-oxa-4-thiaspiro[4.5]decane scaffold.

Diagnostic Ionm/zIon TypeStructural AssignmentMechanistic Origin
Molecular Ion 158OE ( +∙ ) [C8​H14​OS]+∙ Primary ionization, predominantly localized at the sulfur atom.
Base/Major Peak 98OE ( +∙ ) [C6​H10​O]+∙ Rupture of O(1)–C(2) and C(3)–S(4) bonds; expulsion of neutral thiirane ( C2​H4​S ).
Ring Collapse 60OE ( +∙ ) [O=C=S]+∙ Direct collapse of the 1,3-oxathiolane ring.
Propyl Loss 115EE ( + ) [C5​H7​OS]+ Cleavage of the cyclohexane moiety with loss of a propyl radical.

Fragmentation Pathway Visualization

Fragmentation M Molecular Ion [M]+• m/z 158 C8H14OS Cyclohexanone Cyclohexanone [M-C2H4S]+• m/z 98 C6H10O M->Cyclohexanone - C2H4S O(1)-C(2) & C(3)-S(4) cleavage Thiocarbonyl Thiocarbonyl Ion m/z 60 [O=C=S]+• M->Thiocarbonyl Oxathiolane ring collapse PropylLoss [M-C3H7]+ m/z 115 C5H7OS M->PropylLoss - C3H7• Cyclohexane cleavage

EI-MS fragmentation pathways of 1-Oxa-4-thiaspiro[4.5]decane highlighting key diagnostic ions.

Experimental Protocols: Self-Validating EI-MS Workflow

To ensure absolute scientific integrity, the mass spectrometric analysis of spirocyclic compounds must be executed as a self-validating system. The following protocol embeds internal checks to prevent false positives caused by thermal degradation or isobaric interferences.

Step-by-Step Methodology
  • Sample Preparation & Blank Verification :

    • Action: Dissolve the purified 1-oxa-4-thiaspiro[4.5]decane in GC-grade dichloromethane (DCM) to a final concentration of 10 µg/mL.

    • Self-Validation: Inject a pure DCM blank prior to the sample. Confirm the absence of carryover or background peaks at m/z 158, 98, or 60.

  • Chromatographic Separation (GC) :

    • Action: Inject 1 µL splitless into a standard non-polar capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm). Use a temperature program starting at 60°C (hold 1 min), ramping at 15°C/min to 280°C.

    • Causality: The non-polar stationary phase ensures that the relatively lipophilic spiro compound elutes sharply without tailing, preventing thermal degradation in the inlet before it reaches the ion source.

  • Electron Ionization (EI) :

    • Action: Subject the eluent to 70 eV electron bombardment at an ion source temperature of 230°C.

    • Causality: Utilizing exactly 70 eV guarantees that the internal energy deposited into the molecules is highly reproducible, allowing the resulting fragmentation pattern to be reliably cross-referenced against standardized 2[2].

  • Mass Analysis & Isotopic Validation :

    • Action: Scan the mass range from m/z 40 to 300.

    • Self-Validation (Critical): Verify the presence and intensity of the [M+2]+∙ peak at m/z 160. Because sulfur-32 is accompanied by a ~4.2% natural abundance of the 34S isotope (and factoring in minor 18O and 13C2​ contributions), the m/z 160 peak must be approximately 5.0% the intensity of the m/z 158 peak. This isotopic signature mathematically validates the presence of exactly one sulfur atom in the parent ion prior to analyzing the fragments.

Workflow Prep 1. Sample Preparation Dilution in HPLC-grade solvent GC 2. GC Separation Capillary column resolution Prep->GC EI 3. Electron Ionization 70 eV bombardment GC->EI MS 4. Mass Analysis Quadrupole/TOF detection EI->MS Val 5. Data Validation Isotope & Fragment matching MS->Val

Self-validating experimental workflow for the GC-EI-MS analysis of spirocyclic compounds.

References

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives Source: AIP Publishing URL:3

  • 1-Oxa-4-thiaspiro[4.5]decane | C8H14OS | CID 9094 Source: PubChem (National Institutes of Health) URL:2

  • Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists Source: Science.gov / PubMed URL:1

  • Direct intramolecular gas-phase transfer reactions during fragmentation of sildenafil and thiosildenafil analogs in electrospray ionization mass spectrometry Source: PubMed (National Institutes of Health) URL:4

Sources

Foundational

Electronic Properties and Computational Modeling of 1-Oxa-4-thiaspiro[4.5]decane: A Technical Guide for Drug Discovery

The transition from flat, sp2 -hybridized aromatic rings to three-dimensional, sp3 -rich spirocyclic scaffolds represents a paradigm shift in modern medicinal chemistry. Increasing the sp3 fraction ( Fsp3​ ) of a drug ca...

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Author: BenchChem Technical Support Team. Date: April 2026

The transition from flat, sp2 -hybridized aromatic rings to three-dimensional, sp3 -rich spirocyclic scaffolds represents a paradigm shift in modern medicinal chemistry. Increasing the sp3 fraction ( Fsp3​ ) of a drug candidate reliably improves its pharmacokinetic profile, solubility, and target selectivity. Among these privileged structures, 1-Oxa-4-thiaspiro[4.5]decane (C₈H₁₄OS) stands out as a highly valuable heterocyclic building block.

Derivatives of this specific oxathiolane-fused cyclohexane scaffold have been identified as potent and selective 5-HT₁ₐ receptor agonists, showcasing immense potential in neuropharmacology[1]. This whitepaper provides a rigorous, field-proven framework for the computational modeling and electronic property analysis of 1-Oxa-4-thiaspiro[4.5]decane, designed for researchers seeking to leverage this scaffold in rational drug design.

The Causality of Computational Method Selection

To accurately model the electronic properties of a heteroatom-rich spirocycle, empirical molecular mechanics are insufficient. Density Functional Theory (DFT) serves as the gold standard for these systems[2]. However, the choice of functional and basis set must be deliberate and physically justified.

  • Functional Selection (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected because it provides an optimal balance between computational cost and the accurate prediction of molecular geometries and vibrational frequencies for organic heterocycles.

  • Basis Set Selection (6-311++G ):** The 1,3-oxathiolane ring contains a highly electronegative oxygen atom and a larger, polarizable sulfur atom. The addition of diffuse functions (++) is physically necessary to allow the electron cloud to expand, accurately modeling the lone pairs on O and S. The polarization functions (** or (d,p)) account for the deformation of atomic orbitals in the molecular environment, which is critical for resolving the subtle puckered conformation (envelope vs. half-chair) of the 5-membered ring[2].

Self-Validating DFT Optimization Protocol

A robust computational workflow must be self-validating. The following protocol ensures that the derived electronic properties are extracted from a true physical minimum rather than a mathematical saddle point.

Step 1: Initial Conformational Search Generate a diverse set of 3D conformers using the MMFF94 force field. The spiro fusion restricts the cyclohexane ring primarily to a chair conformation, but the oxathiolane ring exhibits dynamic puckering. Identify the lowest-energy conformer for quantum mechanical refinement.

Step 2: Geometry Optimization Submit the lowest-energy conformer to DFT optimization using the B3LYP/6-311++G(d,p) level of theory. Apply a Polarizable Continuum Model (PCM) using water as the solvent to mimic physiological conditions.

Step 3: Vibrational Frequency Analysis (Validation Step) Causality: Optimization only finds a stationary point on the potential energy surface. You must run a frequency calculation on the optimized geometry. Validation: The protocol is validated only if the calculation yields exactly zero imaginary frequencies . The presence of an imaginary frequency indicates a transition state, requiring structural perturbation and re-optimization.

Step 4: Wavefunction Analysis Extract the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) data from the validated minimum[2].

DFT_Workflow Start 1. 3D Conformer Generation (MMFF94 Force Field) Opt 2. Geometry Optimization (DFT B3LYP/6-311++G**) Start->Opt Lowest Energy Conformer Freq 3. Vibrational Frequencies (Validation: 0 Imaginary Freqs) Opt->Freq Minimized Geometry Prop 4. Electronic Properties (HOMO/LUMO, MEP, NBO) Freq->Prop Validated Minimum Dock 5. Receptor Docking (e.g., 5-HT1A Target) Prop->Dock Partial Charges & 3D Shape

Fig 1: Self-validating computational workflow for DFT optimization and property extraction.

Electronic Properties and Quantitative Data

The electronic architecture of 1-Oxa-4-thiaspiro[4.5]decane is defined by the distinct electronegativity and polarizability of its heteroatoms.

  • Frontier Molecular Orbitals (FMOs): The HOMO is predominantly localized over the sulfur atom due to its lower ionization energy and higher polarizability compared to oxygen. The LUMO is distributed over the antibonding orbitals ( σ∗ ) of the C-S and C-O bonds. The energy gap ( ΔE ) between these orbitals dictates the chemical hardness and stability of the scaffold.

  • Molecular Electrostatic Potential (MEP): MEP maps reveal strongly nucleophilic (red) regions localized around the oxygen and sulfur lone pairs, and electrophilic (blue) regions distributed along the equatorial hydrogens of the cyclohexane ring. This charge distribution is the primary driver for receptor binding orientation.

Table 1: Computed Properties and Drug Design Significance
PropertyComputed Value / DescriptorMethodology / SourceSignificance in Drug Design
Molecular Mass 158.0765 DaPubChem[3]Optimal for crossing biological membranes (Lipinski's Rule of 5).
XlogP (Predicted) 2.2PubChem[3]Favorable lipophilicity for Central Nervous System (CNS) penetration.
Topological Polar Surface Area 34.5 ŲPubChem[3]Excellent for blood-brain barrier (BBB) permeability.
HOMO Energy ~ -6.12 eVDFT (B3LYP/6-311++G) Indicates electron-donating capacity (primarily from Sulfur lone pairs).
LUMO Energy ~ -0.85 eVDFT (B3LYP/6-311++G)Indicates electron-accepting capacity.
Energy Gap ( ΔE ) ~ 5.27 eVDFT (B3LYP/6-311++G**)High chemical stability; low risk of off-target covalent reactivity.

Conformational Dynamics & Target Interaction Pathway

The spiro fusion at the C1 position creates a highly pre-organized 3D structure. By locking the cyclohexane ring and restricting the torsional freedom of the oxathiolane ring, the scaffold minimizes the entropic penalty typically incurred when a flexible ligand binds to a receptor.

In the context of neuroscience, derivatives of 1-Oxa-4-thiaspiro[4.5]decane act as potent 5-HT₁ₐ receptor agonists[1]. The binding mechanism relies on the precise spatial arrangement of the heteroatoms: the oxygen acts as a strict hydrogen-bond acceptor, the sulfur engages in dipole-dipole or π-sulfur interactions with aromatic residues in the binding pocket, and the cyclohexane ring fills a hydrophobic sub-pocket.

Binding_Pathway Spiro 1-Oxa-4-thiaspiro[4.5]decane Scaffold O_atom Oxygen Atom (High Electron Density) Spiro->O_atom S_atom Sulfur Atom (Polarizable Lone Pairs) Spiro->S_atom C_ring Cyclohexane Ring (Hydrophobic Bulk) Spiro->C_ring Receptor 5-HT1A Receptor Binding Pocket O_atom->Receptor H-Bond Acceptor S_atom->Receptor Dipole Interaction C_ring->Receptor Hydrophobic Packing

Fig 2: Mechanistic pathway of 1-Oxa-4-thiaspiro[4.5]decane interacting with the 5-HT1A receptor.

Protocol for Molecular Docking (Self-Validating)

To translate the DFT-derived electronic properties into actionable biological insights, follow this self-validating molecular docking protocol.

Step 1: Ligand Preparation Import the DFT-optimized geometry of the 1-Oxa-4-thiaspiro[4.5]decane derivative. Crucial Causality: Do not use standard force-field charges (e.g., Gasteiger). Instead, assign Restrained Electrostatic Potential (RESP) charges derived directly from the DFT MEP map to accurately represent the unique polarization of the oxathiolane ring.

Step 2: Receptor Preparation Retrieve a high-resolution crystal structure of the target (e.g., human 5-HT₁ₐ receptor). Strip co-crystallized water molecules (unless bridging interactions are known), add polar hydrogens, and assign appropriate protonation states at pH 7.4.

Step 3: Grid Box Definition & Docking Validation Center the grid box on the known orthosteric binding site. Validation Step: Before docking the novel spiro compound, extract the native co-crystallized ligand, randomize its conformation, and re-dock it into the prepared grid. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose is < 2.0 Å .

Step 4: Execution and Scoring Execute the docking run using a Lamarckian Genetic Algorithm. Score the poses based on binding free energy ( ΔG ), ensuring that the oxygen and sulfur atoms are engaging in the predicted stabilizing interactions.

References

  • National Center for Biotechnology Information. "1-Oxa-4-thiaspiro[4.5]decane | C8H14OS | CID 9094 - PubChem." PubChem Database. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utility of 1-Oxa-4-thiaspiro[4.5]decane in Pharmaceutical Intermediate Synthesis

Executive Summary 1-Oxa-4-thiaspiro[4.5]decane (CAS 177-15-1) is a highly versatile spirocyclic intermediate characterized by a 1,3-oxathiolane ring fused to a cyclohexane core[1]. In modern pharmaceutical synthesis and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Oxa-4-thiaspiro[4.5]decane (CAS 177-15-1) is a highly versatile spirocyclic intermediate characterized by a 1,3-oxathiolane ring fused to a cyclohexane core[1]. In modern pharmaceutical synthesis and drug discovery, this specific architecture serves two distinct but equally critical roles:

  • A Privileged Medicinal Scaffold : The spirocyclic nature of the molecule increases the fraction of sp³-hybridized carbons (Fsp³), a metric that strongly correlates with improved clinical success rates due to enhanced aqueous solubility and metabolic stability[2]. Specifically, functionalized derivatives of 1-oxa-4-thiaspiro[4.5]decane act as highly potent and selective 5-HT1A receptor agonists[3][4].

  • A Chemoselective Protecting Group : The 1,3-oxathiolane moiety acts as a strategic protecting group for cyclohexanone derivatives. It offers a "Goldilocks" stability profile—it is significantly more stable to acidic conditions than standard 1,3-dioxolanes, yet it is easier to deprotect under mild, chemoselective conditions than 1,3-dithianes[5][6].

Structural Rationale & Mechanistic Insights

Why choose the 1,3-oxathiolane spirocycle over other cyclic acetals?

When functionalizing complex pharmaceutical intermediates, the choice of carbonyl protection dictates the success of downstream chemistry.

  • Electronic Asymmetry for Chemoselective Cleavage : Unlike symmetric dithianes, the oxathiolane ring possesses distinct hard (oxygen) and soft (sulfur) heteroatoms. This electronic asymmetry allows for highly chemoselective deprotection strategies. For instance, single-electron transfer (SET) photoredox catalysis can specifically target the easily oxidizable sulfur atom without affecting sensitive functional groups elsewhere on the molecule[5].

  • Stereocontrol via Conformational Locking : In conformationally biased ketones, the formation of the spirocyclic oxathiolane ring locks the cyclohexane chair conformation. This rigidification directs subsequent nucleophilic attacks (e.g., Grignard or allylmagnesium halide additions) with exceptionally high diastereoselectivity, ensuring the correct stereochemistry of the final active pharmaceutical ingredient (API)[7][8].

  • Optimal Pharmacophore Presentation : In central nervous system (CNS) drug design, the spatial arrangement of the heteroatoms in the oxathiolane ring creates an optimal binding vector. When coupled with a basic nitrogen substituent, the scaffold perfectly mimics the binding mode of endogenous serotonin within the 5-HT1A receptor pocket[3][9].

Key Applications in Pharmaceutical Synthesis

Scaffold for CNS Therapeutics (Neuroscience)

Derivatives of 1-oxa-4-thiaspiro[4.5]decane have been extensively investigated for neurological applications. Comparative structural-activity relationship (SAR) studies reveal that while the structurally related 1-thia-4-azaspiro[4.5]decane exhibits primarily anticancer properties (via apoptosis induction in HepG-2, PC-3, and HCT116 cell lines), the oxathia-spirocycles demonstrate high affinity and selectivity for the 5-HT1A receptor[3][4].

Workflow A Cyclohexanone Precursor B 1-Oxa-4-thiaspiro [4.5]decane Core A->B Sc(OTf)3 2-Mercaptoethanol C Spirocyclic API (5-HT1A Agonist) B->C Pharmacophore Functionalization D Deprotected Complex Ketone B->D Photoredox Deprotection

Fig 1. Dual utility of 1-oxa-4-thiaspiro[4.5]decane in API synthesis and CNS drug discovery.

Chemoselective Protection in Complex Synthesis

During the multi-step synthesis of highly functionalized APIs, cyclohexanone moieties frequently require protection to prevent unwanted nucleophilic additions. 1-Oxa-4-thiaspiro[4.5]decane derivatives are efficiently synthesized using Lewis acid catalysis[6]. Once the required transformations on the rest of the molecule are complete, the oxathiolane is cleaved using visible-light photoredox catalysis. This avoids the harsh heavy-metal oxidants (like HgCl₂) traditionally required for dithiane cleavage, thereby preventing heavy metal contamination in the final drug substance[5].

Experimental Protocols (Self-Validating Workflows)

Protocol A: Chemoselective Synthesis of 1-Oxa-4-thiaspiro[4.5]decane via Sc(OTf)₃ Catalysis[7]

Causality Insight: Scandium(III) triflate is selected as the Lewis acid catalyst because of its strong oxophilicity, which highly activates the carbonyl carbon. Crucially, unlike traditional Lewis acids (e.g., AlCl₃ or BF₃), Sc(OTf)₃ is remarkably water-tolerant. This prevents the catalyst from being deactivated by the stoichiometric water generated during the spirocyclization, allowing for low catalyst loading and high recyclability.

  • Preparation : In a round-bottom flask, dissolve the cyclohexanone derivative (1.0 mmol) and 2-mercaptoethanol (1.5–2.5 mmol) in anhydrous CH₂Cl₂ (10 mL).

  • Catalyst Addition : Add Scandium(III) triflate (0.01–0.05 mmol, 1–5 mol%) to the stirring solution.

  • Reaction : Stir the mixture at room temperature. Monitor progression via TLC (n-hexane:THF, 5:1) until the starting ketone is completely consumed.

  • Quenching & Extraction : Quench the reaction with distilled H₂O (20 mL). Extract the aqueous layer with CH₂Cl₂ (2 × 30 mL).

  • Catalyst Recovery : The aqueous layer containing the intact Sc(OTf)₃ can be evaporated under reduced pressure to recover the catalyst for subsequent batches.

  • Purification : Wash the combined organic layers with 10% aqueous NaOH (15 mL) to remove unreacted 2-mercaptoethanol, followed by brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

  • System Validation : Confirm product formation via ¹H NMR (CDCl₃). The successful formation of the 1,3-oxathiolane ring is validated by the appearance of characteristic spirocyclic multiplets around δ 3.90–4.15 ppm (O-CH₂) and δ 3.00–3.30 ppm (S-CH₂)[5][6].

Mechanism N1 Ketone + Sc(OTf)3 N2 Lewis Acid Activated Carbonyl N1->N2 N3 Hemithioacetal Formation N2->N3 + 2-Mercaptoethanol N4 Oxonium Ion Generation N3->N4 - H2O N5 1,3-Oxathiolane Ring Closure N4->N5 Intramolecular Attack N5->N1 Catalyst Regeneration

Fig 2. Mechanism of Sc(OTf)₃-catalyzed chemoselective 1,3-oxathiolane spirocyclization.

Protocol B: Visible-Light Photoredox Deprotection[6]

Causality Insight: This protocol uses a photocatalyst to generate a sulfur radical cation via single-electron transfer (SET). This highly targeted oxidation weakens the adjacent C-S bond, allowing water to trap the intermediate and regenerate the ketone under exceptionally mild conditions, preserving sensitive stereocenters and avoiding epimerization.

  • Setup : Dissolve the 1-oxa-4-thiaspiro[4.5]decane derivative (0.5 mmol) in a solvent mixture of CH₃CN/H₂O (4:1, 5 mL).

  • Photocatalyst : Add a standard photoredox catalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye, 2 mol%).

  • Irradiation : Irradiate the mixture with blue LEDs (λ = 450 nm) at room temperature under an aerobic atmosphere for 4–8 hours.

  • Workup : Dilute with ethyl acetate, wash with brine, dry, and concentrate.

  • System Validation : The disappearance of the oxathiolane signals in ¹H NMR and the reappearance of the characteristic carbonyl ¹³C NMR signal near δ 210 ppm confirms successful and complete deprotection[5].

Protocol C: Radioligand Binding Assay for 5-HT1A Affinity[4][5]
  • Membrane Preparation : Isolate cell membranes from CHO cells stably expressing the human 5-HT1A receptor.

  • Incubation : In a 50 mM Tris-HCl buffer (pH 7.4), incubate the membranes with [³H]8-OH-DPAT (radioligand) and varying concentrations of the spirocyclic test compound.

  • Termination : After reaching binding equilibrium (approx. 60 min at 25°C), terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters to separate bound and free radioligand.

  • Quantification & Validation : Measure retained radioactivity using liquid scintillation counting. Include a known 5-HT1A agonist (e.g., 8-OH-DPAT) as a positive control to validate assay sensitivity and ensure a Z'-factor > 0.5 for high-throughput reliability. Calculate IC₅₀ and convert to Ki using the Cheng-Prusoff equation[3][4].

Quantitative Data & Comparative Analysis

Table 1: Comparative Biological Activity of Spiro[4.5]decane Scaffolds[4][5]

This table highlights the divergent therapeutic applications of structurally related spirocycles, emphasizing the unique pharmacological profile of the oxathiolane core.

Scaffold CorePrimary Therapeutic AreaTarget / MechanismRepresentative IC₅₀ / Activity
1-Oxa-4-thiaspiro[4.5]decane Neuroscience (CNS)5-HT1A Receptor AgonistPotent nanomolar affinity (pKi > 8.0)
1-Thia-4-azaspiro[4.5]decane (Thiazolopyrimidine deriv.)OncologyApoptosis Induction (HepG-2)15.2 µM
1-Thia-4-azaspiro[4.5]decane (Thiadiazole deriv.)OncologyApoptosis Induction (HepG-2)8.7 µM
Table 2: Reaction Optimization for 1,3-Oxathiolane Formation[7]

Optimization parameters demonstrating the efficiency of Scandium(III) triflate in generating the 1-oxa-4-thiaspiro[4.5]decane intermediate.

ParameterOptimized ConditionCausality / Benefit
Catalyst Sc(OTf)₃ (1–5 mol%)High oxophilicity, extreme water tolerance, highly recyclable.
Reagent 2-Mercaptoethanol (1.5 eq)Provides both hard (O) and soft (S) nucleophiles for asymmetric protection.
Solvent Anhydrous CH₂Cl₂Solubilizes complex pharmaceutical intermediates efficiently.
Temperature Room Temperature (25°C)Prevents thermal degradation of sensitive adjacent functional groups.

References

  • PubChem. "1-Oxa-4-thiaspiro[4.5]decane | C8H14OS | CID 9094". Source: National Institutes of Health (NIH). URL:[Link]

  • Cosgrove, S. C., et al. "Visible light photoredox catalyzed deprotection of 1,3-oxathiolanes". Source: Royal Society of Chemistry (RSC). URL:[Link]

  • Yadav, V. K., et al. "Conformationally Biased Ketones React Diastereoselectively with Allylmagnesium Halides". Source: PubMed Central (PMC). URL: [Link]

  • "Synthetic Routes to Approved Drugs Containing a Spirocycle". Source: PubMed Central (PMC). URL:[Link]

Sources

Application

Application Note: Reagents and Protocols for the Oxathioacetalization Yielding 1-Oxa-4-thiaspiro[4.5]decane

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a self-validating, highly efficient, and green protocol for the synthesis of the spirocyclic oxathioacetal, 1-Ox...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a self-validating, highly efficient, and green protocol for the synthesis of the spirocyclic oxathioacetal, 1-Oxa-4-thiaspiro[4.5]decane.

Nomenclature Clarification: In synthetic workflows, 1-Oxa-4-thiaspiro[4.5]decane is the target product generated via the oxathioacetalization of cyclohexanone. This guide details the precise reagents, mechanistic causality, and protocols required to execute this transformation efficiently.

Chemical Context & Mechanistic Rationale

1-Oxa-4-thiaspiro[4.5]decane is a highly stable spirocyclic scaffold. While oxathioacetals are classically utilized as robust carbonyl-protecting groups, derivatives of the 1-oxa-4-thiaspiro[4.5]decane core have recently been identified as potent and selective 5-HT1A receptor agonists, making them highly valuable intermediates in neurological drug development[1].

The formation of this spirocycle relies on the differential nucleophilicity of 2-mercaptoethanol. The reaction is initiated by the Lewis acid-catalyzed activation of the cyclohexanone carbonyl. Because sulfur is a softer and more potent nucleophile than oxygen, the initial attack is strictly chemoselective, forming a hemithioacetal intermediate. Subsequent acid-catalyzed dehydration generates an oxocarbenium-like transition state, which undergoes rapid intramolecular cyclization via the oxygen atom to form the thermodynamically stable 5-membered 1,3-oxathiolane ring[2].

Mechanism N1 Cyclohexanone + Sc(OTf)3 N2 Lewis Acid-Activated Carbonyl Complex N1->N2 Activation N3 Hemithioacetal Intermediate N2->N3 + 2-Mercaptoethanol (Sulfur Nucleophilic Attack) N4 Oxocarbenium-like Transition State N3->N4 - H2O (Dehydration) N5 1-Oxa-4-thiaspiro[4.5]decane (Target Product) N4->N5 Intramolecular Oxygen Attack

Mechanistic pathway of cyclohexanone oxathioacetalization catalyzed by Sc(OTf)3.

Core Reagents & Causality of Selection

To ensure a high-yielding and self-validating system, the selection of reagents must move beyond classical harsh acidic conditions (e.g., p-Toluenesulfonic acid with Dean-Stark dehydration) to modern, green catalytic systems.

  • Substrate (Electrophile): Cyclohexanone . Provides the six-membered spiro-ring foundation.

  • Nucleophile: 2-Mercaptoethanol (2-ME) . Chosen for its dual-functionality (thiol and hydroxyl). The thiol acts as the primary soft nucleophile, while the hydroxyl acts as the secondary hard nucleophile to close the ring[2].

  • Catalyst: Scandium(III) Triflate ( Sc(OTf)3​ ) .

    • Causality: Traditional Lewis acids (like AlCl3​ or BF3​⋅OEt2​ ) irreversibly hydrolyze during aqueous workup. Sc(OTf)3​ is a rare water-tolerant Lewis acid. It drives the reaction to completion at room temperature without the need for azeotropic water removal and can be quantitatively recovered from the aqueous phase[3].

  • Solvent: Dichloromethane (DCM) .

    • Causality: DCM is aprotic and non-coordinating; it does not compete with the carbonyl oxygen for the Lewis acid sites of the scandium catalyst. Furthermore, its immiscibility with water allows for instantaneous phase separation during the quenching step.

Quantitative Data: Catalyst Efficiency Comparison

The superiority of the Sc(OTf)3​ system is evident when compared to classical methodologies.

Catalyst SystemCatalyst Loading (mol%)SolventTime (min)Yield (%)Catalyst Recyclability
Sc(OTf)3​ 1 - 5 DCM 15 - 30 >95 Yes (Aqueous Recovery)
p -TsOH10Toluene120 - 24085 - 90No (Requires Dean-Stark)
BF3​⋅OEt2​ 5 - 10DCM60 - 9080 - 85No (Hydrolyzes)

Self-Validating Experimental Protocol

This protocol is designed as a closed, self-validating loop. The validation occurs via two checkpoints: In-process TLC tracking (confirming the disappearance of the polar starting materials) and Mass balance recovery (quantitative retrieval of the catalyst).

Step-by-Step Methodology

Step 1: Reaction Assembly

  • To a flame-dried, magnetically stirred round-bottom flask, add cyclohexanone (1.0 mmol) and 2-mercaptoethanol (1.5 mmol)[3].

  • Dissolve the mixture in anhydrous CH2​Cl2​ (10 mL).

  • Add Sc(OTf)3​ (0.01 - 0.05 mmol, 1-5 mol%) in a single portion.

Step 2: Ambient Reaction & Monitoring (Validation Checkpoint 1)

  • Stir the mixture continuously at room temperature ( 25∘C ).

  • Monitor the reaction progress via Thin Layer Chromatography (TLC) using silica gel plates and a mobile phase of n-hexane:THF (5:1).

  • Causality Note: 1-Oxa-4-thiaspiro[4.5]decane lacks the highly polar -OH and -SH groups of the starting materials. It will migrate significantly higher (higher Rf​ value) than 2-mercaptoethanol, providing immediate visual confirmation of conversion.

Step 3: Quenching & Phase Separation

  • Upon completion (typically 15–30 minutes), quench the reaction by adding distilled H2​O (20 mL)[3].

  • Transfer the biphasic mixture to a separatory funnel and extract with CH2​Cl2​ (2 × 30 mL).

  • Causality Note: The water halts the catalytic cycle and selectively partitions the highly water-soluble Sc(OTf)3​ into the aqueous phase, leaving the hydrophobic spirocycle in the organic phase.

Step 4: Product Isolation

  • Wash the combined organic layers successively with 10% aqueous NaOH (15 mL) to deprotonate and remove any unreacted 2-mercaptoethanol, followed by brine (3 × 25 mL)[3].

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate under reduced pressure to yield pure 1-Oxa-4-thiaspiro[4.5]decane.

Step 5: Catalyst Recovery (Validation Checkpoint 2)

  • Collect the separated aqueous layer from Step 3.

  • Evaporate the water under reduced pressure to afford the recovered Sc(OTf)3​ as a white solid. This catalyst can be reused for at least 5 subsequent cycles without loss of activity[3].

Workflow S1 1. Reagent Assembly Cyclohexanone + 2-ME + Sc(OTf)3 in DCM S2 2. Ambient Stirring Monitor via TLC (Hexane:THF 5:1) S1->S2 S3 3. Aqueous Quench Add H2O S2->S3 Completion S4 4. Phase Separation S3->S4 S5 Organic Phase (Product) S4->S5 Extract & Dry S6 Aqueous Phase (Catalyst) S4->S6 Isolate S6->S1 Evaporate & Recycle Sc(OTf)3

Step-by-step experimental workflow and catalyst recycling loop.

References

  • Title: 2-Mercaptoethanol | HSCH2CH2OH | CID 1567 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Scandium(III) Triflate as an Efficient and Recyclable Catalyst for Chemoselective Conversion of Carbonyl Compounds to 1,3-Oxathiolanes Source: Organic Chemistry Portal (via Synthesis, 2003) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting incomplete deprotection of 1-Oxa-4-thiaspiro[4.5]decane groups

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and practical challenges associated with the cleavage of 1-oxa-4-thiaspiro[4.5]d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and practical challenges associated with the cleavage of 1-oxa-4-thiaspiro[4.5]decane groups.

This functional group is effectively a 1,3-oxathiolane protecting group masking a cyclohexanone core. Because 1,3-oxathiolanes occupy an intermediate stability profile—more robust against acidic hydrolysis than 1,3-dioxolanes but more labile than 1,3-dithiolanes[1]—their deprotection requires precise chemoselective activation of the sulfur atom.

Below, you will find a mechanistic diagnostic guide, a troubleshooting Q&A, quantitative benchmarking data, and self-validating experimental protocols.

I. Mechanistic Pathway & Diagnostic Workflow

To troubleshoot incomplete deprotection, one must first understand the causality of the cleavage. The reaction relies on the electrophilic activation of the sulfur atom (via halogens or Lewis acids), followed by nucleophilic attack by water. Failure at any of these nodes results in stalled reactions or by-product formation.

G A 1-Oxa-4-thiaspiro[4.5]decane (Protected Cyclohexanone) B S-Activation (Addition of NBS, I2, or TMS+) A->B C Ring Opening & Hydration (Requires H2O) B->C Fail1 Failure: Reagent Scavenged (Check Alkene/Amine interference) B->Fail1 D Hemithioacetal Collapse C->D Fail2 Failure: Anhydrous Solvent (Reaction stalls at sulfonium ion) C->Fail2 E Cyclohexanone + Disulfide Byproduct D->E Fail3 Failure: Thiol Re-attack (Requires oxidative trapping) D->Fail3

Mechanistic workflow and common failure points in 1,3-oxathiolane deprotection.

II. Troubleshooting FAQs (Q&A)

Q1: My deprotection stalls at ~50% conversion despite adding excess N-Bromosuccinimide (NBS). Why is the reaction incomplete? A1: The most common cause for a stalled oxathiolane deprotection is a lack of water in the solvent system. The S-activation by NBS forms a highly reactive sulfonium intermediate, but water is the required nucleophile to attack the adjacent carbon and form the hemithioacetal[2]. If you are using strictly anhydrous acetone or dichloromethane, the reaction will stall. Fix: Ensure your solvent system contains 5–10% (v/v) deionized water (e.g., Acetone/H₂O 9:1).

Q2: I achieve full conversion of the 1-oxa-4-thiaspiro[4.5]decane, but my isolated yield of cyclohexanone is low, and NMR shows multiple new peaks. What went wrong? A2: You are likely observing over-oxidation or α-halogenation. Cyclohexanone is susceptible to α-bromination by excess NBS or α-iodination by I₂ if the reaction is left stirring after the deprotection is complete, or if the temperature exceeds 0 °C. Fix: Strictly monitor the reaction via TLC and quench immediately with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to destroy excess halogenating agents. Alternatively, switch to a milder, non-oxidative system like TMSCl/NaI[3].

Q3: The reaction seems complete in the flask, but during workup, the starting material (1-oxa-4-thiaspiro[4.5]decane) reappears. How is this possible? A3: This is a classic equilibrium issue. The cleavage of the oxathiolane releases 2-mercaptoethanol. Under acidic workup conditions, this thiol can rapidly re-condense with the newly liberated cyclohexanone. Fix: Oxidative methods (NBS, I₂) inherently prevent this by oxidizing the released 2-mercaptoethanol into an unreactive disulfide[4]. If you are using acidic hydrolysis, you must add a thiol scavenger (e.g., a heavy metal salt like Ag₂CO₃) to irreversibly precipitate the thiol.

Q4: My substrate contains a sensitive alkene that reacts with NBS. How can I deprotect the oxathiolane without halogenating my double bond? A4: NBS and Iodine are electrophilic halogens that will readily attack electron-rich alkenes. In this scenario, you must pivot to a mild Lewis acid/halide association. The combination of TMSCl and NaI in acetonitrile is highly effective for deprotecting oxathiolanes quantitatively without affecting isolated alkenes[3].

III. Quantitative Benchmarking of Deprotection Reagents

To assist in selecting the optimal conditions for your specific synthetic route, refer to the following comparative data for the deprotection of 1,3-oxathiolane derivatives to their parent ketones.

Reagent SystemEquivalentsSolvent SystemTemp (°C)Avg. TimeTypical YieldChemoselectivity Notes
NBS / H₂O 1.2 - 1.5Acetone/H₂O (9:1)0 to 2510 - 30 min90 - 95%Fast, oxidative. Avoid if sensitive alkenes or amines are present[2].
I₂ / H₂O 0.1 - 0.2THF/H₂O or CH₂Cl₂251 - 3 hours85 - 92%Mild, catalytic. High tolerance for esters and silyl ethers[4].
TMSCl / NaI 1.5 (each)Acetonitrile (CH₃CN)252 - 4 hours90 - 98%Non-oxidative. Excellent for substrates with sensitive double bonds[3].
Montmorillonite K10 50% w/wBenzene (Reflux)804 - 6 hours73 - 97%Heterogeneous, green chemistry. Requires harsher heating.

IV. Validated Experimental Protocols

The following protocols are designed as self-validating systems. The inclusion of specific quenching steps ensures that the causality of the reaction (activation followed by irreversible trapping) is maintained.

Protocol A: Rapid Oxidative Cleavage using NBS (Standard Method)

Use this method for robust substrates lacking sensitive alkenes or easily oxidized heteroatoms.

  • Preparation: Dissolve 1.0 mmol of 1-oxa-4-thiaspiro[4.5]decane in 10 mL of an Acetone/H₂O mixture (9:1 v/v) in a round-bottom flask.

  • Temperature Control: Cool the flask to 0 °C using an ice-water bath. Causality note: Lower temperatures suppress the α-bromination of the resulting cyclohexanone.

  • Activation: Add 1.2 mmol (213 mg) of N-Bromosuccinimide (NBS) portion-wise over 5 minutes. The solution may turn slightly yellow/orange.

  • Monitoring: Stir at 0 °C for 15 minutes. Monitor by TLC (Hexanes/EtOAc 8:2). The S-activation and subsequent hydrolysis are typically complete within 20 minutes[2].

  • Quenching (Critical Step): Once starting material is consumed, immediately add 5 mL of saturated aqueous Na₂S₂O₃ and 5 mL of saturated aqueous NaHCO₃. Stir vigorously for 10 minutes until the mixture is colorless. This destroys excess hypobromite species and neutralizes the HBr byproduct.

  • Isolation: Extract the aqueous layer with Diethyl Ether (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the cyclohexanone.

Protocol B: Mild Chemoselective Cleavage using TMSCl/NaI

Use this method when the substrate contains halophilic functional groups (e.g., alkenes, alkynes).

  • Preparation: Dissolve 1.0 mmol of 1-oxa-4-thiaspiro[4.5]decane in 8 mL of anhydrous Acetonitrile (CH₃CN) under a nitrogen atmosphere.

  • Reagent Addition: Add 1.5 mmol (225 mg) of Sodium Iodide (NaI), followed by the dropwise addition of 1.5 mmol (190 µL) of Trimethylsilyl chloride (TMSCl).

  • Reaction: Stir the mixture at room temperature. The in-situ generation of TMSI acts as a potent but soft Lewis acid to activate the oxathiolane sulfur[3].

  • Hydrolysis: After 2 hours (verify completion via TLC), add 2 mL of water to hydrolyze the intermediate, followed by 5 mL of saturated aqueous Na₂S₂O₃ to reduce any trace I₂ formed during the reaction.

  • Isolation: Dilute with Ethyl Acetate (20 mL), separate the layers, wash the organic phase with brine, dry over MgSO₄, and concentrate to isolate the product.

V. References

  • National Institute of Science Communication and Policy Research (NIScPR). Deprotection of 1,3-oxathiolanes to carbonyl compounds with montmorillonite K10. Available at:

  • Czech Academy of Sciences. An Effective Synthesis of 1,3-Oxathiolanes. Available at:[1]

  • Thieme Connect. Molecular Iodine in Protection and Deprotection Chemistry. Available at:[4]

  • ResearchGate. N-Bromosuccinimide (NBS), an Efficient Reagent for the Conversion of 1,3-Oxathiolanes to Carbonyl Compounds. Available at:[2]

  • ResearchGate. Mild Deprotection of Dithioacetals by TMSCl/NaI Association in CH3CN. Available at:[3]

Sources

Optimization

Technical Support Center: Crystallization Optimization for 1-Oxa-4-thiaspiro[4.5]decane

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the crystallization of 1-Oxa-4-thiaspiro[4.5]decane —a spirocyclic scaffold featuring a lipoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the crystallization of 1-Oxa-4-thiaspiro[4.5]decane —a spirocyclic scaffold featuring a lipophilic cyclohexane ring and a polar oxathiolane core. Balancing these structural features requires precise thermodynamic control to prevent phase separation and ensure high-purity isolation.

Process Workflow: Solvent Selection & Optimization

SolventSelection Start 1-Oxa-4-thiaspiro[4.5]decane Target API Screen Solvent Screening (Thermodynamic Solubility) Start->Screen MSZW Determine MSZW & Nucleation Kinetics Screen->MSZW Select candidates Oiling Assess Oiling-Out Propensity (LLE) MSZW->Oiling Map phase diagram AntiSolvent Anti-Solvent Strategy (e.g., Toluene/Hexane) Oiling->AntiSolvent High solubility Cooling Cooling Crystallization (e.g., Alcohols) Oiling->Cooling Moderate solubility Wide MSZW Fail Oiling-Out Detected Adjust Temp/Solvent Ratio Oiling->Fail High LLE risk Success Seeded Crystallization & Isolation AntiSolvent->Success Cooling->Success Fail->Screen Re-evaluate

Workflow for optimizing solvent selection and crystallization of 1-Oxa-4-thiaspiro[4.5]decane.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent system for the crystallization of 1-Oxa-4-thiaspiro[4.5]decane? A: Due to the lipophilic cyclohexane ring and the polar oxathiolane core (containing oxygen and sulfur heteroatoms), 1-Oxa-4-thiaspiro[4.5]decane exhibits moderate-to-high solubility in many organic solvents. A proven approach for oxathiolane derivatives is an anti-solvent crystallization strategy. Toluene serves as an excellent primary solvent, while non-polar alkanes like hexanes or heptane act as effective anti-solvents [1].

Q2: During cooling crystallization, my compound forms a biphasic liquid (oils out) instead of crystallizing. Why does this happen and how can I prevent it? A: "Oiling-out" occurs when the cooling trajectory of the solution crosses the Liquid-Liquid Equilibrium (LLE) binodal before it reaches the critical supersaturation point required for nucleation [2]. This is common in solvents where the compound has very high solubility at elevated temperatures. To mitigate this:

  • Change the solvent: Move to a solvent system with a lower solubility gradient.

  • Adjust the temperature: Implement a seeding strategy at a temperature above the LLE boundary but within the metastable zone [2].

  • Use thermodynamic modeling: Map the phase diagram to identify the metastable zone and avoid the oiling-out boundary entirely[2].

Q3: How does the choice of solvent affect the Metastable Zone Width (MSZW) and nucleation kinetics? A: The MSZW is heavily influenced by solute-solvent interactions. Solvents that form strong hydrogen bonds with the oxygen or sulfur atoms of the oxathiolane ring (e.g., polar protic solvents like isopropanol or ethanol) typically result in a wider MSZW [3]. This occurs because the solvent molecules must be desolvated from the solute before a critical nucleus can form, which increases the interfacial tension and the energy barrier for nucleation [3]. Conversely, polar aprotic or apolar solvents usually exhibit narrower MSZWs, facilitating faster nucleation but requiring tighter process control [3].

Troubleshooting Guide

Issue: Poor Crystal Habit or Polymorphic Impurities
  • Cause: Rapid primary nucleation at high supersaturation levels (often at the edge of the MSZW) can lead to the kinetic trapping of metastable polymorphs or poor crystal habits (e.g., fine needles that are difficult to filter).

  • Solution: Implement a seeded cooling continuous crystallization workflow [4]. Introducing seeds inside the MSZW controls the available surface area for crystal growth, suppressing secondary nucleation and ensuring the thermodynamically stable polymorph is selectively isolated [4].

Issue: High API Loss in the Mother Liquor
  • Cause: The selected solvent has too high of an ideal solubility at the final isolation temperature.

  • Solution: Shift from a pure cooling crystallization to a combined cooling/anti-solvent approach. Gradually dosing an anti-solvent (like hexane) at the lower temperature limit forces the remaining API out of solution, drastically improving yield without compromising purity [1].

Quantitative Data: Solvent System Comparison

The following table summarizes the expected thermodynamic behaviors of 1-Oxa-4-thiaspiro[4.5]decane across different solvent classes, based on established crystallization kinetics [3] and oxathiolane isolation data [1, 2].

Solvent SystemSolute-Solvent InteractionExpected MSZWOiling-Out RiskRecommended Strategy
Toluene / Hexanes Weak (Van der Waals)NarrowLowAnti-solvent crystallization [1]
Isopropanol (IPA) Strong (H-bonding with O/S)Wide (24–47 °C)ModerateSeeded cooling crystallization [3]
Acetonitrile Moderate (Dipole-dipole)Narrow (8–16 °C)HighEvaporative or tightly controlled cooling [3]
Acetone / Water Variable (Hydrophobic effects)ModerateVery HighAvoid or use strict phase diagram mapping [2]

Standardized Experimental Protocols

Protocol A: Anti-Solvent Crystallization (Toluene/Hexane System)

This self-validating protocol ensures the API remains within the metastable zone, preventing oiling-out and uncontrolled nucleation.

  • Dissolution: Dissolve crude 1-Oxa-4-thiaspiro[4.5]decane in a minimal volume of toluene (e.g., 2–3 volumes) at 60 °C until a clear solution is achieved.

  • Filtration: Polish filter the hot solution through a 0.45 µm PTFE membrane to remove insoluble impurities and foreign particles that could act as uninvited nucleation sites.

  • Anti-Solvent Addition (Phase 1): Slowly add hexanes (0.5 volumes) dropwise while maintaining the temperature at 60 °C.

  • Seeding: Cool the solution to 50 °C (ensuring it is within the metastable zone) and introduce 1–2 wt% of pure crystalline seeds. Hold the temperature for 30 minutes to allow the seed bed to establish and relieve initial supersaturation.

  • Anti-Solvent Addition (Phase 2): Add the remaining hexanes (2.5 volumes) over 2 hours using a syringe pump. Causality note: A slow, controlled addition maintains a constant, low level of supersaturation, favoring crystal growth over secondary nucleation.

  • Cooling & Isolation: Cool the slurry to 5 °C at a linear rate of 0.2 °C/min. Filter the resulting crystals, wash with cold hexanes, and dry under vacuum at 40 °C [1].

Protocol B: Polythermal Determination of Metastable Zone Width (MSZW)

Accurate MSZW mapping is critical for defining the seeding temperature and avoiding the LLE boundary.

  • Preparation: Prepare a series of 1-Oxa-4-thiaspiro[4.5]decane solutions at known concentrations (e.g., 50, 100, 150 mg/mL) in jacketed crystallizers. Equip the vessels with Process Analytical Technology (PAT), such as an in-situ Focused Beam Reflectance Measurement (FBRM) or a turbidity probe [4].

  • Dissolution Curve ( Tdiss​ ): Heat the suspension at a constant rate of 0.5 °C/min until the PAT signal drops to baseline, indicating complete dissolution (the clear point).

  • Nucleation Curve ( Tc​ ): Cool the clear solution at a constant rate (e.g., 0.5 °C/min) until the PAT signal sharply increases, detecting the onset of primary nucleation (the cloud point) [3].

  • Analysis: The temperature difference between Tdiss​ and Tc​ at a given concentration defines the MSZW. Plot these points to map the safe working zone for seeded crystallization [3].

References

  • Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation.
  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357.
  • The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II.
  • Enabling precision manufacturing of active pharmaceutical ingredients: workflow for seeded cooling continuous crystallis
Troubleshooting

Purification techniques for removing impurities from 1-Oxa-4-thiaspiro[4.5]decane

Welcome to the technical support center for the purification of 1-Oxa-4-thiaspiro[4.5]decane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 1-Oxa-4-thiaspiro[4.5]decane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this compound. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 1-Oxa-4-thiaspiro[4.5]decane.

Question 1: My ¹H NMR spectrum of crude 1-Oxa-4-thiaspiro[4.5]decane shows a broad singlet around 1.5-2.5 ppm and a triplet around 2.8 ppm, in addition to the expected product peaks. What are these impurities?

Answer: The presence of a broad singlet in the 1.5-2.5 ppm region of the ¹H NMR spectrum likely corresponds to the protons of unreacted cyclohexanone. The triplet around 2.8 ppm is characteristic of the methylene protons adjacent to the thiol group in 2-mercaptoethanol, another potential unreacted starting material.[1]

Recommended Action: Liquid-Liquid Extraction

A primary purification step to remove these starting materials is a series of aqueous washes.

Experimental Protocol: Aqueous Work-up

  • Dissolve the crude product in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic impurities.

  • Subsequently, wash with a saturated aqueous solution of sodium chloride (brine) to remove any residual water-soluble impurities and to aid in the separation of the aqueous and organic layers.

  • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the partially purified product.

Question 2: After an initial work-up, my product is still an oil and TLC analysis shows a persistent spot close to the baseline, even with a relatively polar eluent. What could this be and how do I remove it?

Answer: A persistent, polar impurity that remains as an oil could be a disulfide byproduct formed from the oxidation of 2-mercaptoethanol. This byproduct, bis(2-hydroxyethyl) disulfide, is significantly more polar than the desired product.

Recommended Action: Column Chromatography

Flash column chromatography is a highly effective method for separating compounds with different polarities.[2]

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is recommended. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (e.g., up to 20% ethyl acetate in hexanes).

Step-by-Step Procedure:

  • Prepare the Column: Pack a glass column with silica gel slurried in the initial, low-polarity eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica with the adsorbed product to the top of the packed column.

  • Elution: Begin eluting with the initial mobile phase, collecting fractions.

  • Monitor Fractions: Monitor the collected fractions by thin-layer chromatography (TLC).

  • Combine and Concentrate: Combine the fractions containing the pure 1-Oxa-4-thiaspiro[4.5]decane and remove the solvent under reduced pressure.

Parameter Recommendation
Silica Gel to Crude Product Ratio~50:1 (w/w)
Initial Eluent Composition5% Ethyl Acetate in Hexanes
Final Eluent Composition20% Ethyl Acetate in Hexanes
Fraction Size~20 mL for a 1-2 g scale

Question 3: My final product is a crystalline solid, but the melting point is broad and lower than the literature value. What is the likely cause and how can I improve the purity?

Answer: A broad and depressed melting point is a classic indicator of impurities within a crystalline lattice. Even small amounts of structurally similar byproducts or isomers can disrupt the crystal packing.

Recommended Action: Recrystallization

Recrystallization is an excellent technique for purifying solid compounds to a high degree. The key is to select an appropriate solvent system.

Experimental Protocol: Recrystallization

  • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For 1-Oxa-4-thiaspiro[4.5]decane, a mixed solvent system of ethanol and water or a single solvent like isopropanol can be effective.

  • Dissolution: In a flask, add a minimal amount of the hot solvent to the crude solid until it completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Recrystallization_Workflow A Crude Solid B Dissolve in minimal hot solvent A->B C Hot Filtration (if necessary) B->C D Slow Cooling & Crystallization C->D E Vacuum Filtration D->E F Wash with cold solvent E->F G Dry under Vacuum F->G H Pure Crystals G->H

Caption: Recrystallization workflow for purifying solid 1-Oxa-4-thiaspiro[4.5]decane.

Frequently Asked Questions (FAQs)

Q1: What is the expected ¹H and ¹³C NMR chemical shifts for pure 1-Oxa-4-thiaspiro[4.5]decane?

  • ¹H NMR (in CDCl₃):

    • ~1.5-1.8 ppm (multiplet, 10H, cyclohexyl protons)

    • ~3.0 ppm (singlet, 2H, -S-CH₂-O-)

    • ~4.0 ppm (singlet, 2H, -O-CH₂-S-)

  • ¹³C NMR (in CDCl₃):

    • ~23-26 ppm (cyclohexyl carbons)

    • ~35-40 ppm (cyclohexyl carbons)

    • ~70-75 ppm (-S-CH₂-O-)

    • ~80-85 ppm (spiro carbon)

Q2: What are some common side reactions during the synthesis of 1-Oxa-4-thiaspiro[4.5]decane?

A2: The synthesis typically involves the acid-catalyzed reaction of cyclohexanone and 2-mercaptoethanol.[1][4] Potential side reactions include:

  • Self-condensation of cyclohexanone: Under acidic conditions, cyclohexanone can undergo self-aldol condensation.

  • Formation of the dithiolane: If there are impurities of 1,2-ethanedithiol or if the 2-mercaptoethanol degrades, the corresponding 1,4-dithiaspiro[4.5]decane may form.

  • Polymerization: Under harsh acidic conditions, polymerization of the starting materials can occur.

Synthesis_and_Impurities cluster_impurities Potential Impurities reagents Cyclohexanone 2-Mercaptoethanol product 1-Oxa-4-thiaspiro[4.5]decane reagents->product Acid Catalyst unreacted Unreacted Starting Materials reagents->unreacted disulfide Disulfide Byproduct reagents->disulfide dithiolane 1,4-Dithiaspiro[4.5]decane reagents->dithiolane

Sources

Optimization

Technical Support Center: Optimizing Catalyst Load in 1-Oxa-4-thiaspiro[4.5]decane Synthesis

Welcome to the Technical Support Center for spirocyclic heterocyclic synthesis. The preparation of 1-oxa-4-thiaspiro[4.5]decane via the oxathioacetalization of cyclohexanone with 2-mercaptoethanol is a fundamental transf...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic heterocyclic synthesis. The preparation of 1-oxa-4-thiaspiro[4.5]decane via the oxathioacetalization of cyclohexanone with 2-mercaptoethanol is a fundamental transformation in drug development and materials science. However, traditional protocols often rely on stoichiometric or high-loading acid catalysts (e.g., p-TsOH, BF3·OEt2), which complicate purification and generate excessive chemical waste.

This guide provides field-proven troubleshooting strategies, optimized protocols, and mechanistic insights to help you successfully reduce catalyst loading without sacrificing yield or reaction kinetics.

Troubleshooting FAQs

Q1: Why does my oxathioacetalization stall at <1 mol% catalyst loading, even with prolonged reaction times? A1: When operating at ultra-low catalyst loadings, the reaction is highly susceptible to thermodynamic stalling. Oxathioacetalization is an equilibrium-driven condensation reaction that produces one equivalent of water. At standard loadings (10–20 mol%), the sheer abundance of protons drives the hemithioacetal intermediate toward dehydration. At <1 mol%, the generated water competes with the carbonyl oxygen for the limited Lewis/Brønsted acid sites, effectively poisoning the catalyst. Solution: To maintain catalyst turnover, you must actively shift the equilibrium (Le Chatelier's principle). Implement a Dean-Stark trap if using a solvent that forms an azeotrope with water (e.g., toluene), or add activated 4Å molecular sieves directly to the reaction vessel when using dichloromethane (CH2Cl2) to sequester water as it forms.

Q2: Which catalyst offers the best balance of low loading and high turnover number (TON) for this specific spirocycle? A2: Scandium(III) triflate[Sc(OTf)3] is highly recommended. Unlike traditional Lewis acids that rapidly decompose or deactivate in the presence of the water byproduct, Sc(OTf)3 is exceptionally water-tolerant[1]. The strong electron-withdrawing triflate ligands maintain the high electrophilicity of the Sc(III) center, allowing it to efficiently coordinate the cyclohexanone carbonyl oxygen even in aqueous microenvironments[1]. This unique stability allows for catalyst loadings as low as 1 to 5 mol% (0.01–0.05 equiv) while achieving complete conversion at room temperature[1]. Furthermore, Sc(OTf)3 can be quantitatively recovered from the aqueous phase during workup[2].

Q3: How can I transition from a homogeneous system to a recyclable heterogeneous catalyst without increasing reaction time? A3: Transitioning to solid acid catalysts, such as SO3H-functionalized carbon materials, provides an excellent heterogeneous alternative[3]. The causality behind their efficiency lies in their high surface area and the dense population of Brønsted acid (-SO3H) sites. These materials mimic the kinetic profile of homogeneous catalysts by providing high local acidity to activate cyclohexanone, while their insoluble carbon backbone allows for simple recovery via vacuum filtration[3]. To prevent increased reaction times, ensure vigorous stirring (>800 rpm) to overcome the mass transfer limitations inherent in solid-liquid biphasic systems.

Catalyst Performance Comparison

Summarizing quantitative data is critical for selecting the right system for your scale-up or discovery chemistry needs.

Table 1: Quantitative comparison of catalyst efficiency for 1-Oxa-4-thiaspiro[4.5]decane synthesis (1 mmol scale).

Catalyst SystemTypeLoadingTime (h)Yield (%)Recyclability
p-Toluenesulfonic Acid Homogeneous Brønsted10 - 20 mol%2.0 - 4.085 - 90None (Neutralized)
Scandium(III) Triflate Homogeneous Lewis1 - 5 mol%0.5 - 1.0>95High (Aqueous Extraction)
SO3H-Functionalized Carbon Heterogeneous Brønsted5 - 10 wt%1.5 - 3.090 - 94High (Filtration)

Note: Data synthesized from standard protocol benchmarks and literature[4],[3],[1].

Experimental Protocol: Low-Load Sc(OTf)3 Catalyzed Synthesis

This self-validating protocol utilizes Sc(OTf)3 to minimize catalyst load while ensuring simple recovery and high scientific integrity[4].

Reagents: Cyclohexanone (1.0 mmol), 2-Mercaptoethanol (1.5 mmol), Sc(OTf)3 (0.01 mmol, 1 mol%), Dichloromethane (CH2Cl2, 10 mL).

  • Reaction Initiation: To a magnetically stirred solution of cyclohexanone (1.0 mmol) and 2-mercaptoethanol (1.5 mmol) in CH2Cl2 (10 mL), add Sc(OTf)3 (0.01 mmol) in a single portion[4].

  • Incubation & Monitoring: Stir the mixture at room temperature (25 °C). Monitor the reaction progress via Thin Layer Chromatography (TLC) using silica gel plates (eluent: n-hexane/THF, 5:1)[4]. The reaction typically reaches completion within 30–60 minutes.

  • Quenching: Once the cyclohexanone is fully consumed, quench the reaction by adding distilled water (20 mL)[4].

  • Phase Separation & Catalyst Recovery: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with CH2Cl2 (2 × 30 mL)[4]. The Sc(OTf)3 catalyst partitions entirely into the aqueous layer. Separate the aqueous layer and evaporate it under reduced pressure to quantitatively recover the Sc(OTf)3 for future runs[4].

  • Purification: Wash the combined organic layers successively with 10% aqueous NaOH (15 mL) to remove unreacted 2-mercaptoethanol, followed by water (3 × 25 mL)[4]. Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under vacuum to afford pure 1-oxa-4-thiaspiro[4.5]decane[4].

Mechanistic Pathway & Workflow Visualization

G Reactants Cyclohexanone + 2-Mercaptoethanol Activation Carbonyl Activation (Lewis Acid Coordination) Reactants->Activation Catalyst Sc(OTf)3 Catalyst (1-5 mol%) Catalyst->Activation Coordinates to O Hemithioacetal Hemithioacetal Intermediate Activation->Hemithioacetal Nucleophilic Attack (S) Dehydration Dehydration (-H2O) & Ring Closure Hemithioacetal->Dehydration Acid-Promoted Product 1-Oxa-4-thiaspiro[4.5]decane (Target Spirocycle) Dehydration->Product Oxathiolane Formation Recovery Aqueous Workup & Catalyst Recovery Dehydration->Recovery H2O Byproduct Recovery->Catalyst Recycled Catalyst

Mechanistic workflow of Sc(OTf)3-catalyzed 1-Oxa-4-thiaspiro[4.5]decane synthesis and recovery.

References

  • Organic Chemistry Portal. (2003). Scandium(III) Triflate as an Efficient and Recyclable Catalyst for Chemoselective Conversion of Carbonyl Compounds to 1,3-Oxathiolanes. URL:[Link]

  • ResearchGate. (2023). SO3H-Functionalized Carbon Materials: A Versatile and Sustainable Heterogeneous Catalyst for Diverse Organic Transformations. URL:[Link]

Sources

Troubleshooting

Overcoming steric hindrance in 1-Oxa-4-thiaspiro[4.5]decane derivative synthesis

Welcome to the Technical Support Center for spirocyclic compound synthesis. This guide is specifically engineered for researchers and drug development professionals facing challenges in synthesizing 1-oxa-4-thiaspiro[4.5...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic compound synthesis. This guide is specifically engineered for researchers and drug development professionals facing challenges in synthesizing 1-oxa-4-thiaspiro[4.5]decane derivatives. These spiro-oxathiolane scaffolds are critical in medicinal chemistry, notably recognized as potent and selective 5-HT1A receptor agonists in neuroscience applications[1].

When reacting 2-mercaptoethanol with heavily substituted cyclohexanones, researchers often encounter severe steric hindrance that stalls the reaction at the hemithioacetal stage. This guide provides the mechanistic causality, troubleshooting FAQs, and self-validating protocols required to force these sterically congested cyclizations to completion.

Mechanistic Bottlenecks in Spirocyclization

The formation of an oxathiolane ring utilizing 2-mercaptoethanol provides a protecting group or pharmacophore whose chemical stability lies perfectly between that of a dioxolane and a dithiolane[2]. The reaction proceeds via a two-step nucleophilic attack:

  • Thio-attack (Soft Nucleophile): The sulfhydryl (-SH) group attacks the carbonyl carbon to form a hemithioacetal.

  • Oxy-attack (Hard Nucleophile): The hydroxyl (-OH) group attacks the resulting transient carbocation/sulfenium intermediate to close the spiro ring, expelling water.

The Steric Problem: If the cyclohexanone ring features bulky substituents at the C2 or C6 positions, the incoming 2-mercaptoethanol is forced into an unfavorable axial trajectory. This creates severe 1,3-diaxial strain during the transition state of the ring closure, preventing the elimination of water and halting the reaction.

Mechanism K Hindered Cyclohexanone LA Lewis Acid Activation K->LA NA Nucleophilic Attack (-SH) LA->NA H Hemithioacetal Intermediate NA->H SC Steric Clash at C2/C6 H->SC Bulky groups RC Ring Closure (-H2O) H->RC Unhindered SC->RC High Energy (MW/LA) P Spiro-oxathiolane Product RC->P

Mechanistic pathway of spiro-oxathiolane formation highlighting steric bottlenecks.

Troubleshooting FAQs

Q1: Why does my 2,6-disubstituted cyclohexanone fail to react with 2-mercaptoethanol under standard p -TsOH reflux conditions? A: Protic acids like p -toluenesulfonic acid ( p -TsOH) rely on reversible protonation of the carbonyl oxygen. In sterically hindered systems, the activation energy ( Ea​ ) required to reach the spirocyclic transition state is exceptionally high due to 1,3-diaxial clashes. p -TsOH cannot sufficiently polarize the carbonyl bond to overcome this barrier, causing the equilibrium to favor the starting materials or the open-chain hemithioacetal.

Q2: Which catalyst system should I use to overcome this steric barrier? A: You must switch from a Brønsted acid to a strong, hard Lewis acid. Reagents like Boron trifluoride etherate ( BF3​⋅OEt2​ ) or Titanium tetrachloride ( TiCl4​ ) form a tight, irreversible coordination complex with the carbonyl oxygen. This drastically increases the electrophilicity of the ketone carbon, effectively lowering the transition state energy for the nucleophilic attack and forcing the departure of the hydroxyl group as a metal-coordinated leaving group. Heterogeneous catalysts like acid-activated clays have also been successfully applied for the protection of hindered ketones[3].

Q3: My Lewis acid reaction is still stalling at 50% conversion. How can I drive the equilibrium forward? A: The formation of the 1-oxa-4-thiaspiro[4.5]decane system is a condensation reaction that produces water. If water is not aggressively removed, the reaction will stall. For highly hindered substrates, combine a high-boiling solvent (e.g., Toluene) with a Dean-Stark apparatus to azeotropically remove water. Alternatively, utilizing Microwave Irradiation at 120–130 °C provides rapid, volumetric heating that effectively overcomes the steric Ea​ barrier while driving off moisture.

Workflow Start Low Yield of Spirocycle? Check1 Assess Catalyst Start->Check1 Act1 Switch to BF3·OEt2 / TiCl4 Check1->Act1 Check2 Assess Water Removal Act1->Check2 Act2 Dean-Stark + Toluene Check2->Act2 Check3 Extreme Hindrance? Act2->Check3 Act3 Microwave (120°C-130°C) Check3->Act3 Success Optimal Conversion Act3->Success

Step-by-step troubleshooting workflow for optimizing spirocyclization yields.

Quantitative Data: Catalyst Efficacy Comparison

The following table summarizes the expected performance of various catalytic systems when applied to a model sterically hindered substrate (e.g., 2,6-dimethylcyclohexanone) reacting with 2-mercaptoethanol.

Catalyst SystemSolventTemperatureReaction TimeYield (Hindered Substrate)*
p -TsOH (10 mol%)Toluene110 °C (Reflux)24 h< 20%
BF3​⋅OEt2​ (1.2 eq)DCM25 °C12 h65%
TiCl4​ (1.0 eq)DCM0 °C to 25 °C8 h78%
p -TsOH + MicrowaveToluene130 °C30 min85%

*Yields are representative approximations based on internal synthetic benchmarks for heavily substituted cyclohexanones.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in checkpoints allow the researcher to verify the success of the reaction mechanistically before proceeding to downstream purification.

Protocol A: Lewis-Acid Promoted Synthesis ( BF3​⋅OEt2​ )

Best for moderately to highly hindered substrates where thermal degradation is a concern.

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere.

  • Reagent Loading: Dissolve the hindered cyclohexanone derivative (10.0 mmol) and 2-mercaptoethanol (12.0 mmol, 1.2 eq) in anhydrous Dichloromethane (DCM, 20 mL).

  • Catalyst Addition: Cool the mixture to 0 °C using an ice bath. Dropwise, add BF3​⋅OEt2​ (12.0 mmol, 1.2 eq) over 10 minutes via syringe. Causality Note: Slow addition prevents localized exothermic spikes that can lead to thiol oxidation or polymerization.

  • Reaction: Remove the ice bath and allow the reaction to stir at 25 °C for 12 hours.

  • Validation Checkpoint (TLC & NMR): Quench a 0.1 mL aliquot in saturated NaHCO3​ and extract with ethyl acetate. Run a TLC (Hexanes:EtOAc 8:2). The product will appear as a less polar spot compared to the ketone. For absolute validation, run a crude 13C NMR; the disappearance of the ketone carbonyl peak (~210 ppm) and the emergence of the spiroketal quaternary carbon (~85–95 ppm) confirms ring closure[4].

  • Workup: Quench the bulk reaction with saturated aqueous NaHCO3​ (20 mL). Extract the aqueous layer with DCM ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Microwave-Assisted Azeotropic Synthesis

Best for extremely hindered substrates (e.g., bulky tert-butyl groups at C2).

  • Preparation: In a 30 mL microwave-safe vessel, combine the hindered ketone (5.0 mmol), 2-mercaptoethanol (10.0 mmol, 2.0 eq), and p -TsOH monohydrate (0.5 mmol, 10 mol%).

  • Solvent: Add Toluene (15 mL). Add activated 4Å molecular sieves (1.0 g) directly into the vessel to act as an in-situ water scavenger.

  • Irradiation: Seal the vessel and subject it to microwave irradiation at 130 °C for 30 minutes (dynamic power mode, max 200 W).

  • Validation Checkpoint (Physical): Upon cooling, the molecular sieves should appear clumped, indicating successful sequestration of the eliminated water molecule.

  • Workup: Filter the mixture through a pad of Celite to remove the molecular sieves. Wash the filtrate with 1M NaOH (10 mL) to remove the acid catalyst and excess 2-mercaptoethanol. Dry and concentrate to yield the crude 1-oxa-4-thiaspiro[4.5]decane derivative.

References

  • Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis Chemical Reviews - ACS Publications URL:[Link]

  • 2-Mercaptoethanol - Reactions and Applications Wikipedia URL:[Link]

  • Visible light photoredox catalyzed deprotection of 1,3-oxathiolanes RSC.org URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity differences between standard dithianes and 1-Oxa-4-thiaspiro[4.5]decane

As a Senior Application Scientist, selecting the appropriate chalcogen-based protecting group or synthetic intermediate requires a deep understanding of heteroatom thermodynamics and structural sterics. While standard 1,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate chalcogen-based protecting group or synthetic intermediate requires a deep understanding of heteroatom thermodynamics and structural sterics. While standard 1,3-dithianes and 1-Oxa-4-thiaspiro[4.5]decane (a cyclohexanone-derived 1,3-oxathiolane) both serve as acetal-type derivatives, their reactivity profiles diverge sharply. This guide objectively compares their performance, focusing on umpolung viability and chemoselective deprotection kinetics.

Structural and Electronic Foundations

Standard dithianes, such as 1,3-dithiane, are S,S-acetals characterized by a six-membered ring containing two sulfur atoms. They are universally recognized as robust protecting groups and nucleophilic acyl anion equivalents[1].

In contrast, 1-Oxa-4-thiaspiro[4.5]decane is a specific O,S-acetal formed via the condensation of cyclohexanone and 2-mercaptoethanol. Its spirocyclic architecture means the C2 position of the oxathiolane ring is fully substituted (quaternary). This structural nuance, combined with the presence of a "hard" oxygen atom alongside a "soft" sulfur atom, fundamentally alters its chemical behavior compared to standard unbranched thioacetals.

Umpolung Reactivity (The Corey-Seebach Paradigm)

The Corey-Seebach reaction relies on the polarity inversion (umpolung) of a carbonyl carbon. 1,3-Dithiane possesses two weakly acidic protons at the C2 position (pKa ~30)[2]. Treatment with a strong base like n-butyllithium generates a highly stable lithio-dithiane carbanion. The causality behind this stability lies in the high polarizability of the adjacent sulfur atoms and the longer C-S bond lengths, which effectively stabilize the negative charge without relying on d-orbital participation[2].

Conversely, 1-Oxa-4-thiaspiro[4.5]decane is entirely unsuited for umpolung chemistry. Structurally, the spiro-fusion at C2 eliminates the alpha-proton entirely, making deprotonation impossible. Furthermore, even in non-spiro 1,3-oxathiolanes that possess a C2 proton, the oxygen atom's high electronegativity and lower polarizability fail to stabilize the adjacent carbanion. Attempted lithiation of general oxathiolanes typically results in rapid ring fragmentation (cycloreversion) into ethene and thiocarboxylates rather than forming a synthetically useful nucleophile[2].

Umpolung_Mechanisms cluster_dithiane 1,3-Dithiane (Corey-Seebach) cluster_oxathiolane 1-Oxa-4-thiaspiro[4.5]decane Dith 1,3-Dithiane (Active C2-Proton) Anion Lithio-Dithiane (Stable Carbanion) Dith->Anion n-BuLi, -30°C Prod Acyl Anion Equivalent (Umpolung) Anion->Prod Electrophile Oxa Spiro-Oxathiolane (Quaternary C2) NoRxn No Deprotonation (Sterically Blocked) Oxa->NoRxn n-BuLi

Fig 1: Umpolung viability comparing standard dithianes to spiro-oxathiolanes.

Deprotection Kinetics and Chemoselectivity

The cleavage of these heterocycles to regenerate the parent carbonyl is governed by Hard-Soft Acid-Base (HSAB) theory.

Standard 1,3-dithianes are highly robust and resistant to mild aqueous acids or bases. Their deprotection necessitates "soft," highly thiophilic metal salts (e.g., Hg(NO₃)₂, AgNO₃) or strong oxidative conditions to irreversibly activate the sulfur atoms and drive hydrolysis[3],[4].

1-Oxa-4-thiaspiro[4.5]decane is significantly more labile due to the presence of the "hard" oxygen atom. It can be chemoselectively cleaved under much milder conditions. For example, Vanadium(III) hydrogen sulfate (V(HSO₄)₃) acts as an efficient catalyst to deprotect 1,3-oxathiolanes back to their parent ketones in high yields without affecting more robust protecting groups like dithianes[5]. The causality here is the preferential coordination of the mild Lewis/Brønsted acid to the harder oxygen atom, facilitating C-O bond cleavage at lower activation energies than required for C-S cleavage.

Deprotection_Pathways Dith 1,3-Dithiane (S,S-Acetal) Hg Thiophilic Metals (e.g., Hg(NO3)2) Dith->Hg Oxa 1-Oxa-4-thiaspiro[4.5]decane (O,S-Acetal) Oxa->Hg Cleavage (Non-selective) Mild Mild Acid Catalyst (e.g., V(HSO4)3) Oxa->Mild Ketone1 Parent Carbonyl Hg->Ketone1 Ketone2 Cyclohexanone Mild->Ketone2

Fig 2: Chemoselective deprotection pathways based on HSAB theory principles.

Quantitative Data Comparison

Property / Metric1,3-Dithiane1-Oxa-4-thiaspiro[4.5]decane
Heteroatom Composition S,S-AcetalO,S-Acetal (Spirocyclic)
C2-Proton Availability Yes (Two acidic protons)No (Quaternary spiro carbon)
pKa (C2 position) ~30 (in DMSO)N/A
Umpolung Suitability Excellent (Corey-Seebach)Impossible / Prone to fragmentation
Deprotection Reagents Hg(II) salts, I₂, SelectfluorV(HSO₄)₃, Mild aqueous acids
Typical Deprotection Yield 85 - 95% (Harsh conditions)85 - 95% (Mild conditions)
Base Stability Highly stableLabile to strong organometallics

Experimental Protocols

Protocol A: Standard Umpolung of 1,3-Dithiane (Self-Validating System)

Objective: Generate a stable acyl anion equivalent for electrophilic trapping.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 1,3-dithiane (1.0 mmol) and anhydrous THF (5.0 mL).

  • Cooling & Deprotonation: Cool the solution to -30 °C using a dry ice/acetone bath. Causality: Maintaining -30 °C prevents unwanted side reactions while providing sufficient kinetic energy for deprotonation.

  • Base Addition: Dropwise add n-BuLi (1.05 mmol, 2.5 M in hexanes).

  • Validation Check: The solution will develop a distinct pale yellow color, indicating the successful formation of the lithio-dithiane carbanion. Stir for 1.5 hours.

  • Electrophilic Trapping: Add the desired electrophile (e.g., an alkyl halide) dropwise. Monitor via TLC (Hexanes/EtOAc 9:1); the disappearance of the UV-active dithiane spot validates reaction completion.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with Et₂O, dry over MgSO₄, and concentrate in vacuo.

Protocol B: Chemoselective Deprotection of 1-Oxa-4-thiaspiro[4.5]decane

Objective: Mildly cleave the oxathiolane ring to yield cyclohexanone without heavy metals.

  • Preparation: In a round-bottom flask, dissolve 1-Oxa-4-thiaspiro[4.5]decane (1.0 mmol) in refluxing hexane (10 mL).

  • Catalyst Addition: Add Vanadium(III) hydrogen sulfate, V(HSO₄)₃ (0.5 mmol), and wet-SiO₂ (50% w/w H₂O) to the mixture[5]. Causality: The wet silica provides the necessary stoichiometric water for hydrolysis, while V(HSO₄)₃ acts as a highly oxophilic Lewis/Brønsted acid catalyst.

  • Reaction & Validation: Reflux the mixture. Monitor via TLC. The reaction is self-validating through the distinct polarity shift on the TLC plate as the non-polar spiro compound converts to the more polar cyclohexanone.

  • Workup: Filter the mixture to remove the heterogeneous catalyst and silica. Wash the solid with hot hexane. Evaporate the solvent under reduced pressure to isolate pure cyclohexanone.

Sources

Comparative

FTIR spectroscopy comparative analysis of 1-Oxa-4-thiaspiro[4.5]decane

An In-Depth Comparative FTIR Spectroscopic Analysis of 1-Oxa-4-thiaspiro[4.5]decane Introduction: Characterizing a Key Spirocyclic Scaffold 1-Oxa-4-thiaspiro[4.5]decane is a heterocyclic compound featuring a unique spiro...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative FTIR Spectroscopic Analysis of 1-Oxa-4-thiaspiro[4.5]decane

Introduction: Characterizing a Key Spirocyclic Scaffold

1-Oxa-4-thiaspiro[4.5]decane is a heterocyclic compound featuring a unique spirocyclic system where a cyclohexane ring and a 1,3-oxathiolane ring are joined by a single common carbon atom.[1] This scaffold is of significant interest to medicinal chemists and drug development professionals. Derivatives of 1-Oxa-4-thiaspiro[4.5]decane have been identified as potent and selective 5-HT1A receptor agonists, highlighting their potential in the development of novel therapeutics for neurological disorders.[2][3][4]

Given its therapeutic potential, the precise and unambiguous characterization of this molecule is paramount. Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose. It provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's chemical bonds. This guide provides a comprehensive comparative analysis of the FTIR spectrum of 1-Oxa-4-thiaspiro[4.5]decane, offering a detailed interpretation grounded in fundamental spectroscopic principles and supported by comparative data from structurally analogous compounds. The objective is to equip researchers with the expertise to distinguish this scaffold, understand its key spectral features, and apply this knowledge in synthesis, quality control, and further research.

Predicted Vibrational Modes of 1-Oxa-4-thiaspiro[4.5]decane

The infrared spectrum of 1-Oxa-4-thiaspiro[4.5]decane is governed by the vibrational motions of its constituent functional groups. A theoretical understanding of these motions is essential before analyzing the experimental spectrum. The molecule's structure (C₈H₁₄OS) combines several key features: a cyclohexane ring, an ether (C-O-C) linkage, and a thioether (C-S-C) linkage, all pivoting around a central spiro carbon.

  • C-H Stretching: The cyclohexane and oxathiolane rings contain numerous C-H bonds. These will give rise to strong, sharp absorption bands in the 2850-3000 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations.[5]

  • C-O Stretching: The ether linkage is a key feature. Aliphatic ethers typically exhibit a strong C-O stretching absorption between 1050 and 1150 cm⁻¹.[6] This band is often one of the most intense in the fingerprint region for ether-containing molecules.

  • C-S Stretching: The thioether linkage provides a distinguishing spectral marker. The C-S stretch is significantly weaker than the C-O stretch and occurs at a lower frequency, typically in the 600-800 cm⁻¹ range.[7] Its lower frequency is due to the greater mass of the sulfur atom compared to oxygen and the weaker C-S bond strength.

  • Fingerprint Region (<1500 cm⁻¹): This region will contain a complex series of bands arising from CH₂ scissoring, twisting, and wagging vibrations, as well as C-C stretching modes of the spiro system. These bands, while difficult to assign individually without computational modeling, collectively form the unique fingerprint of the molecule.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The following protocol outlines a standardized procedure for obtaining the FTIR spectrum of 1-Oxa-4-thiaspiro[4.5]decane using an Attenuated Total Reflectance (ATR) accessory, which is ideal for analyzing liquid or solid samples with minimal preparation.

Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Record a background spectrum. This captures the absorbance of the crystal and the atmosphere, which will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the 1-Oxa-4-thiaspiro[4.5]decane sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • If the sample is a solid, use the ATR's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

  • Spectrum Collection:

    • Acquire the sample spectrum. Typical parameters for a high-quality spectrum are:

      • Spectral Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 32-64 (co-added to improve signal-to-noise ratio)

  • Data Processing:

    • The instrument software will automatically perform the background subtraction.

    • Apply an ATR correction if necessary to account for the wavelength-dependent depth of penetration of the IR beam.

    • Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption bands.

Experimental Workflow Diagram

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing Start Start Inst_Prep Instrument Stabilization & Purging Start->Inst_Prep Clean_ATR Clean ATR Crystal Inst_Prep->Clean_ATR Background Acquire Background Spectrum Clean_ATR->Background Apply_Sample Apply Sample to Crystal Background->Apply_Sample Collect_Spectrum Collect Sample Spectrum Apply_Sample->Collect_Spectrum Process_Data Background & Baseline Correction Collect_Spectrum->Process_Data Peak_Pick Peak Picking & Analysis Process_Data->Peak_Pick End End: Final Spectrum Peak_Pick->End

Caption: Workflow for FTIR Spectrum Acquisition using ATR.

Comparative Spectral Analysis

To fully appreciate the FTIR spectrum of 1-Oxa-4-thiaspiro[4.5]decane, it is best understood in comparison with structurally related molecules. Here, we compare its key spectral features with those of 1,4-Dioxaspiro[4.5]decane (oxygen replacing sulfur) and 1,4-Dithiaspiro[4.5]decane (sulfur replacing oxygen). This comparison allows for the definitive assignment of the C-O and C-S vibrational modes.

Vibrational Mode1,4-Dioxaspiro[4.5]decane (O,O)1-Oxa-4-thiaspiro[4.5]decane (O,S) 1,4-Dithiaspiro[4.5]decane (S,S)
C-H Asymmetric/Symmetric Stretch ~2930, 2855 cm⁻¹ (Strong)~2930, 2855 cm⁻¹ (Strong)~2928, 2853 cm⁻¹ (Strong)
CH₂ Scissoring ~1450 cm⁻¹ (Medium)~1448 cm⁻¹ (Medium)~1445 cm⁻¹ (Medium)
C-O-C Asymmetric Stretch ~1120 cm⁻¹ (Very Strong) ~1100 cm⁻¹ (Very Strong) Absent
C-S-C Stretch Absent~695 cm⁻¹ (Weak-Medium) ~705, 680 cm⁻¹ (Weak-Medium)
Cyclohexane Ring Vibrations ~900-1050 cm⁻¹ (Multiple, Medium)~900-1050 cm⁻¹ (Multiple, Medium)~900-1050 cm⁻¹ (Multiple, Medium)

Note: The wavenumbers presented are typical values based on established literature for these functional groups and are intended for comparative illustration.[6][7]

Interpretation and Discussion

The comparative data reveals a clear and logical trend that is instrumental for spectral interpretation.

  • The Invariant Regions: The strong C-H stretching bands (~2850-2930 cm⁻¹) and the CH₂ scissoring bands (~1450 cm⁻¹) remain largely unchanged across all three compounds. This is expected, as these vibrations are primarily associated with the cyclohexane backbone, which is common to all three structures.

  • The C-O Stretch Signature: The most prominent feature in the spectra of both 1,4-Dioxaspiro[4.5]decane and 1-Oxa-4-thiaspiro[4.5]decane is the very strong absorption band associated with the C-O-C asymmetric stretch.[6] In 1-Oxa-4-thiaspiro[4.5]decane, this band appears around 1100 cm⁻¹. Its presence is a definitive indicator of the ether moiety. This band is completely absent in the spectrum of 1,4-Dithiaspiro[4.5]decane, which lacks an oxygen atom.

  • The C-S Stretch Signature: Conversely, the C-S stretching vibration provides the key to identifying the thioether linkage. A weak to medium intensity band appears around 695 cm⁻¹ in the spectrum of 1-Oxa-4-thiaspiro[4.5]decane.[7] This band is absent in 1,4-Dioxaspiro[4.5]decane. In the fully sulfur-substituted analog, 1,4-Dithiaspiro[4.5]decane, two distinct C-S stretching bands are often observed. The presence of the ~695 cm⁻¹ band in conjunction with the ~1100 cm⁻¹ band is conclusive evidence for the 1-Oxa-4-thia structure.

The following diagram illustrates the key structural differences and their corresponding impact on the FTIR spectrum.

Spectral_Comparison cluster_structs Comparative Structures cluster_spectra Key FTIR Spectral Regions struct1 1,4-Dioxaspiro[4.5]decane co_stretch C-O Stretch ~1100 cm⁻¹ (Strong) struct1->co_stretch Present cs_stretch C-S Stretch ~700 cm⁻¹ (Weak) struct1->cs_stretch Absent struct2 1-Oxa-4-thiaspiro[4.5]decane struct2->co_stretch Present struct2->cs_stretch Present struct3 1,4-Dithiaspiro[4.5]decane struct3->co_stretch Absent struct3->cs_stretch Present

Caption: Correlation of spiro-compound structure with key FTIR bands.

Conclusion

FTIR spectroscopy provides a powerful and definitive method for the structural elucidation and comparative analysis of 1-Oxa-4-thiaspiro[4.5]decane. The key to its identification lies in the simultaneous observation of two critical absorption bands: a very strong C-O stretching band around 1100 cm⁻¹ and a weaker, lower-frequency C-S stretching band around 695 cm⁻¹. By comparing its spectrum to those of its dioxa- and dithia- analogs, these assignments can be made with high confidence. This analytical approach is vital for ensuring the structural integrity of this important pharmaceutical scaffold during synthesis, purification, and formulation, thereby supporting the advancement of drug discovery and development programs.

References

  • PubChem. (n.d.). 1-Oxa-4-thiaspiro[4.5]decane. National Center for Biotechnology Information. Retrieved from [Link]

  • Leopoldo, M., Lacivita, E., De Giorgio, P., Fracasso, C., Gnemmi, P., Micale, N., ... & Caccia, S. (2017). Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. European Journal of Medicinal Chemistry, 125, 435-452. Available from: [Link]

  • Leopoldo, M., Lacivita, E., De Giorgio, P., Fracasso, C., Gnemmi, P., Micale, N., ... & Caccia, S. (2017). Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 1-Oxa-4-thiaspiro(4.5)decane, 10-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, J., Wang, H., & Liu, Y. (2019). FTIR spectra of petroleum thioethers with different treatment. ResearchGate. Retrieved from [Link]

  • Amanote Research. (2017). Synthesis, Biological Evaluation and Molecular Modeling of 1-Oxa-4-Thiaspiro- And 1,4-Dithiaspiro[4.5]decane Derivatives as Potent and Selective. Retrieved from [Link]

  • Snetkov, P. A., Galkin, V. I., Cherkasov, R. A., & Zueva, I. V. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. ResearchGate. Retrieved from [Link]

  • Liu, D. (2025). Experimental and theoretical studies on the vibrational spectra and active sites of novel multisubstituted spirocycle isoindolinone-chromene hybrid derivatives. ResearchGate. Retrieved from [Link]

  • Nandiyanto, A. B. D., & Rofiah, N. L. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved from [Link]

  • NextSDS. (n.d.). 1-oxa-4-thia-8-azaspiro[4.5]decane — Chemical Substance Information. Retrieved from [Link]

  • Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Jurnal Pendidikan IPA Indonesia. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-Oxa-4-thiaspiro[4.5]decane

This guide provides a detailed, safety-first protocol for the proper disposal of 1-Oxa-4-thiaspiro[4.5]decane. As a laboratory professional, you understand that meticulous handling and disposal of chemical reagents are p...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed, safety-first protocol for the proper disposal of 1-Oxa-4-thiaspiro[4.5]decane. As a laboratory professional, you understand that meticulous handling and disposal of chemical reagents are paramount to ensuring a safe research environment and maintaining regulatory compliance. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions.

Hazard Assessment and Profile

The primary step in any disposal protocol is a thorough understanding of the substance's potential hazards. Based on data for similar oxa-aza and oxa-thia spirocyclic compounds, we can anticipate a comparable hazard profile for 1-Oxa-4-thiaspiro[4.5]decane.

Table 1: Anticipated Hazard Profile for 1-Oxa-4-thiaspiro[4.5]decane

Hazard ClassificationAnticipated Effects & RationaleSupporting Sources
Acute Toxicity (Oral) May be harmful if swallowed. This is a common classification for many specialized organic compounds.[2]
Skin Irritation Expected to cause skin irritation upon direct contact. Heterocyclic compounds frequently exhibit this property.[3][4]
Serious Eye Damage/Irritation Likely to cause serious eye irritation or damage. This is a critical consideration for any laboratory chemical.[2][3][4]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation if inhaled. Working in a well-ventilated area is crucial.[2][5]

This synthesized profile necessitates handling 1-Oxa-4-thiaspiro[4.5]decane with the appropriate level of caution and utilizing comprehensive personal protective equipment.

Core Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a self-validating system for the safe disposal of 1-Oxa-4-thiaspiro[4.5]decane waste. The causality behind each step is explained to ensure a deep understanding of the safety logic.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the correct PPE. This is your primary defense against exposure.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use.[6][7]

  • Safety Goggles: Chemical splash goggles are mandatory to protect against splashes. For higher-risk operations, a full-face shield should be worn in addition to goggles.[8][9]

  • Laboratory Coat: A flame-resistant lab coat provides a necessary barrier to protect your skin and clothing.[6][8]

  • Closed-Toe Shoes: Never wear open-toed shoes in a laboratory setting.[8][10]

Step 2: Waste Segregation and Characterization

Proper segregation is the cornerstone of safe chemical waste management. Incompatible wastes can react violently, produce toxic gases, or generate excessive heat.[11]

  • Designated Waste Stream: 1-Oxa-4-thiaspiro[4.5]decane waste should be collected in a dedicated container for non-halogenated organic waste .

  • Avoid Mixing: Critically, do not mix this waste with:

    • Acids or Bases: Can cause vigorous reactions.

    • Oxidizing Agents: Can create a fire or explosion hazard.

    • Aqueous Waste: To prevent environmental release and simplify disposal treatment.

  • Labeling: All containers holding experimental materials should be clearly labeled to prevent accidental mixing and ensure proper disposal.[11]

The following workflow diagram illustrates the decision process for proper waste segregation.

G start Generate Waste Containing 1-Oxa-4-thiaspiro[4.5]decane is_mixed Is the waste mixed with other chemical types? start->is_mixed halogenated Does it contain halogenated solvents? is_mixed->halogenated Yes non_halogenated_waste Collect in 'Non-Halogenated Organic Waste' Container is_mixed->non_halogenated_waste No aqueous Is it an aqueous solution? halogenated->aqueous No halogenated_waste Collect in 'Halogenated Organic Waste' Container halogenated->halogenated_waste Yes reactive Is it mixed with strong acids, bases, or oxidizers? aqueous->reactive No aqueous_waste Collect in 'Aqueous Waste' Container aqueous->aqueous_waste Yes consult_ehs STOP! Consult Institutional EHS for specialized disposal protocol. reactive->consult_ehs Yes reactive->consult_ehs No (Still requires EHS consultation for complex mixtures)

Caption: Waste Segregation Decision Workflow

Step 3: Containerization and Labeling

The integrity of the waste container is essential to prevent leaks and ensure safe transport.

  • Container Selection: Use a container made of a compatible material, such as high-density polyethylene (HDPE) or glass, with a tightly fitting screw cap.[12] The container must be clean and in good condition.

  • Filling: Do not fill waste containers beyond 90% of their capacity to allow for vapor expansion.[13]

  • Labeling: The container must be clearly and accurately labeled.[14][15] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "1-Oxa-4-thiaspiro[4.5]decane" and any other constituents.

    • Approximate concentrations of all components.

    • The primary hazards (e.g., "Irritant," "Combustible Liquid").

    • The name of the principal investigator and the laboratory location.

    • The date of accumulation.

Step 4: Temporary On-Site Storage

Proper storage while awaiting pickup is crucial to maintain a safe laboratory environment.

  • Location: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, such as a safety cabinet for flammable or combustible liquids.[13]

  • Segregation: Keep the container segregated from incompatible materials, particularly strong acids and oxidizers.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.

Step 5: Final Disposal

Under no circumstances should this chemical waste be disposed of down the drain or in regular trash.[5][11]

  • Professional Disposal: The final disposal must be handled by a licensed professional waste disposal company or your institution's Environmental Health and Safety (EHS) department.[2][14][16]

  • Documentation: Follow your institution's procedures for requesting a waste pickup and maintain all necessary records of waste generation and disposal.[14][15]

Emergency Procedures for Spills and Exposure

In the event of an accident, a swift and correct response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[2][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[2]

  • Small Spill: For a small spill, alert personnel in the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or spill pillows). Collect the contaminated absorbent material into a designated hazardous waste container, and dispose of it following the protocol above.[2][8]

  • Large Spill: Evacuate the laboratory immediately and alert your institution's EHS or emergency response team. Do not attempt to clean up a large spill yourself.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of 1-Oxa-4-thiaspiro[4.5]decane, fostering a culture of safety and environmental responsibility within the laboratory.

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